molecular formula C17H18O2 B1629703 4'-Methoxy-3-(3-methylphenyl)propiophenone CAS No. 898790-41-5

4'-Methoxy-3-(3-methylphenyl)propiophenone

Cat. No.: B1629703
CAS No.: 898790-41-5
M. Wt: 254.32 g/mol
InChI Key: YRMGZGUHCQFKCM-UHFFFAOYSA-N
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Description

4'-Methoxy-3-(3-methylphenyl)propiophenone is a useful research compound. Its molecular formula is C17H18O2 and its molecular weight is 254.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methoxyphenyl)-3-(3-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c1-13-4-3-5-14(12-13)6-11-17(18)15-7-9-16(19-2)10-8-15/h3-5,7-10,12H,6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRMGZGUHCQFKCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCC(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60644060
Record name 1-(4-Methoxyphenyl)-3-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898790-41-5
Record name 1-(4-Methoxyphenyl)-3-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4'-Methoxy-3-(3-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4'-Methoxy-3-(3-methylphenyl)propiophenone, a substituted aromatic ketone of interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from structurally analogous compounds to provide a robust, inferred profile. This document will cover its chemical identity, predicted physical and chemical properties, a conceptual synthetic protocol based on established methodologies, and essential safety and handling considerations. The insights provided herein are intended to support research and development activities by offering a detailed, scientifically-grounded perspective on this molecule.

Introduction and Chemical Identity

This compound belongs to the propiophenone class of aromatic ketones. The propiophenone scaffold is a common structural motif in a variety of biologically active molecules, making its derivatives, such as the title compound, valuable intermediates in drug discovery and materials science. The structure is characterized by a central propan-1-one chain linking a 4-methoxyphenyl group and a 3-methylphenyl group.

The methoxy (-OCH3) group on one phenyl ring and the methyl (-CH3) group on the other influence the molecule's electronic properties, reactivity, and potential biological interactions. Understanding these fundamental physicochemical characteristics is paramount for its effective application in research and synthesis.

Table 1: Chemical Identifiers for this compound and Analogous Compounds

PropertyThis compound (Predicted/Inferred)4'-Methoxy-3-phenylpropiophenone[1]4'-Methoxypropiophenone[2][3][4]4'-Methylpropiophenone[5][6][7]
IUPAC Name 1-(4-methoxyphenyl)-3-(3-methylphenyl)propan-1-one1-(4-methoxyphenyl)-3-phenylpropan-1-one1-(4-methoxyphenyl)propan-1-one1-(4-methylphenyl)propan-1-one
Molecular Formula C₁₇H₁₈O₂C₁₆H₁₆O₂C₁₀H₁₂O₂C₁₀H₁₂O
Molecular Weight 268.33 g/mol 240.30 g/mol 164.20 g/mol 148.20 g/mol
CAS Number Not available5739-38-8121-97-15337-93-9
Canonical SMILES CCC(=O)C1=CC=C(C=C1)OC.C1=CC(=CC=C1)CCOC1=CC=C(C=C1)C(=O)CCC2=CC=CC=C2CCC(=O)C1=CC=C(C=C1)OCCCC(=O)C1=CC=C(C=C1)C

Predicted Physicochemical Properties

The physicochemical properties of this compound are inferred from the known data of its structural analogues. These properties are crucial for designing experimental conditions for its synthesis, purification, and application.

Table 2: Predicted and Comparative Physicochemical Properties

PropertyThis compound (Predicted/Inferred)4'-Methoxy-3-phenylpropiophenone4'-Methoxypropiophenone4'-Methylpropiophenone
Appearance Predicted to be a white to off-white crystalline solid or a colorless to pale yellow liquid.-White to off-white crystalline solid or clear colorless to amber liquid.[2]Colorless or light-yellow liquid.[5][6]
Melting Point Not availableNot available27-29 °C[3]7.2 °C[7]
Boiling Point Predicted to be >275 °CNot available273-275 °C[8]238-239 °C[5][6]
Solubility Predicted to be soluble in common organic solvents (e.g., ethanol, acetone, chloroform) and sparingly soluble in water.Soluble in organic solvents, limited solubility in water.Soluble in organic solvents like ethanol and ether; limited solubility in water.[2][4]Soluble in chloroform and hexane; slightly soluble in water.[5][6][7]
Density Predicted to be ~1.0-1.1 g/cm³Not available~1.06 g/cm³[2]0.993 g/mL at 25 °C[5][7]
Refractive Index Not availableNot available1.5465 at 20 °C[8]1.528 at 20 °C[7]
Flash Point Predicted to be >100 °CNot available61.11 °C (closed cup)[8]108 °C[5]

Conceptual Synthesis Protocol: Friedel-Crafts Acylation

A plausible and efficient method for the synthesis of this compound is through a Friedel-Crafts acylation reaction.[9][10][11] This well-established reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[9]

Causality Behind Experimental Choices

The choice of Friedel-Crafts acylation is dictated by its reliability in forming carbon-carbon bonds with aromatic systems.[10] Anisole (methoxybenzene) is chosen as the aromatic substrate due to the activating and para-directing nature of the methoxy group, which facilitates the electrophilic substitution at the desired position.[12] 3-(3-methylphenyl)propanoyl chloride would serve as the acylating agent. A strong Lewis acid, such as aluminum chloride (AlCl₃), is essential to generate the highly reactive acylium ion intermediate.[12] Anhydrous conditions are critical as the Lewis acid catalyst reacts vigorously with water.

Step-by-Step Methodology

Step 1: Preparation of 3-(3-methylphenyl)propanoyl chloride

  • In a fume hood, to a solution of 3-(3-methylphenyl)propanoic acid (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM), add oxalyl chloride (1.2 equivalents) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) to the reaction mixture.

  • Allow the mixture to warm to room temperature and stir for 2-3 hours, monitoring the reaction progress by observing the cessation of gas evolution.

  • Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator to yield the crude 3-(3-methylphenyl)propanoyl chloride, which can be used in the next step without further purification.

Step 2: Friedel-Crafts Acylation

  • In a separate, dry reaction vessel equipped with a magnetic stirrer and under an inert atmosphere, suspend anhydrous aluminum chloride (AlCl₃) (1.1 equivalents) in anhydrous DCM.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve the crude 3-(3-methylphenyl)propanoyl chloride (1.0 equivalent) in anhydrous DCM and add it dropwise to the AlCl₃ suspension, maintaining the temperature at 0 °C.

  • Following the addition, add anisole (1.0 equivalent) dropwise to the reaction mixture, again ensuring the temperature remains at 0 °C.

  • After the complete addition of anisole, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Step 3: Reaction Quenching and Work-up

  • Upon completion, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and a small amount of concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Step 4: Purification

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent (e.g., ethanol/water) to obtain the pure this compound.

Visualization of the Synthetic Workflow

G cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Friedel-Crafts Acylation cluster_step3 Step 3: Work-up & Purification A 3-(3-methylphenyl)propanoic acid C 3-(3-methylphenyl)propanoyl chloride A->C in DCM, 0°C to RT B Oxalyl Chloride + cat. DMF B->C F Reaction Mixture C->F D Anisole D->F E AlCl3 E->F G Quenching (Ice/HCl) F->G H Extraction & Washing G->H I Drying & Concentration H->I J Purification (Chromatography/Recrystallization) I->J K Pure Product J->K

Caption: Conceptual workflow for the synthesis of this compound.

Analytical Characterization (Predicted)

The synthesized compound would be characterized using standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons on both phenyl rings, the methoxy group protons (a singlet around 3.8 ppm), the methyl group protons on the tolyl ring (a singlet around 2.3 ppm), and the two methylene groups of the propane chain (triplets).

    • ¹³C NMR: The spectrum would display signals for the carbonyl carbon, the aromatic carbons, the methoxy carbon, the tolyl methyl carbon, and the two methylene carbons.

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretch of an aromatic ketone is expected around 1680 cm⁻¹. Other significant peaks would correspond to C-H stretches of the aromatic rings and aliphatic chain, and C-O stretching of the methoxy group.

  • Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) would show the molecular ion peak (M⁺) and characteristic fragmentation patterns, such as the loss of the ethyl group and cleavage at the carbonyl group.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, the safety precautions for structurally similar aromatic ketones should be followed.

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[13][14] Avoid inhalation of vapors or dust.[15][16] Prevent contact with skin and eyes.[13]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[14][17]

  • Fire and Explosion Hazards: Aromatic ketones can be combustible. Keep away from heat, sparks, open flames, and other ignition sources.[15]

  • Toxicology: Aromatic ketones may cause skin and eye irritation.[17] Prolonged or repeated exposure may lead to more significant health effects.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[16]

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.[15]

Logical Relationship of Safety Protocols

G cluster_hazard Potential Hazards cluster_control Control Measures cluster_outcome Desired Outcome A Chemical Reactivity D Engineering Controls (Fume Hood) A->D B Toxicity (Irritant) E Personal Protective Equipment (PPE) B->E C Flammability F Safe Work Practices C->F G Minimized Exposure & Risk D->G E->G F->G

Caption: Relationship between hazards, control measures, and the goal of safe handling.

Conclusion

This compound is a molecule with significant potential as an intermediate in various fields of chemical research. While direct experimental data is sparse, a comprehensive understanding of its physicochemical properties can be effectively inferred from its structural analogues. The conceptual synthetic protocol outlined, based on the robust Friedel-Crafts acylation, provides a clear pathway for its preparation. Adherence to standard safety protocols for aromatic ketones is essential for its safe handling and use in a laboratory setting. This guide serves as a foundational resource for researchers and scientists, enabling further exploration and application of this promising compound.

References

  • Safrole. (n.d.). 4-Methylpropiophenone Properties, Reactions, and Applications. Retrieved February 15, 2026, from [Link]

  • Chemsrc. (2025, August 25). 4'-Methoxypropiophenone | CAS#:121-97-1. Retrieved February 15, 2026, from [Link]

  • The Good Scents Company. (n.d.). para-methoxypropiophenone, 121-97-1. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 4'-Methoxy-3-phenylpropiophenone. Retrieved February 15, 2026, from [Link]

  • Diffusions Aromatiques. (2021, September 17). Material security data sheet - 2-PENTANONE (Methyl Propyl Ketone). Retrieved February 15, 2026, from [Link]

  • Chemical Safety Facts. (n.d.). Ketones. Retrieved February 15, 2026, from [Link]

  • dt-shop. (2023, September 11). Safety Data Sheet. Retrieved February 15, 2026, from [Link]

  • YouTube. (2020, October 15). Friedel Crafts Acylation Experiment Part 1, Prelab. Retrieved February 15, 2026, from [Link]

  • RSC Publishing. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances. Retrieved February 15, 2026, from [Link]

  • MDPI. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved February 15, 2026, from [Link]

Sources

Navigating the Unknown: A Technical Safety Guide to 4'-Methoxy-3-(3-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Analysis for Researchers and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for 4'-Methoxy-3-(3-methylphenyl)propiophenone. This guide is a scientifically reasoned hazard assessment based on the principle of "Hazard by Analogy," utilizing safety data from structurally similar compounds. The information provided herein is intended for guidance and should be supplemented by professional judgment and a thorough risk assessment before handling this compound.

Introduction: Understanding the Compound

This compound is an aromatic ketone with a molecular structure that suggests potential applications in medicinal chemistry and materials science. As with any novel chemical entity, a comprehensive understanding of its potential hazards is paramount for ensuring the safety of researchers and laboratory personnel. This guide provides a detailed examination of the anticipated hazards and recommended safety protocols for handling this compound, derived from an analysis of its structural analogs.

The core structure is a propiophenone, which is a phenyl ethyl ketone. The substitutions on the phenyl rings, a methoxy group and a methylphenyl group, will influence its chemical and toxicological properties. By examining the safety profiles of propiophenone and its substituted derivatives, we can construct a reliable, albeit predictive, safety profile for this compound.

Hazard Assessment by Analogy

The hazard profile of this compound is inferred from the known hazards of the following structurally related compounds:

  • Propiophenone: The parent ketone structure.

  • 4'-Methylpropiophenone: An analog with a methyl group on the phenyl ring.[1][2][3]

  • 4'-Methoxypropiophenone: An analog with a methoxy group on the phenyl ring.[4][5][6][7]

  • 3-Methoxypropiophenone: An analog with a methoxy group at a different position.[8][9]

Based on the consistent hazard classifications of these analogs, this compound is anticipated to be a hazardous substance.

Anticipated GHS Classification
Hazard ClassCategoryAnticipated Classification for this compound
Acute Toxicity, OralCategory 4Harmful if swallowed.
Skin Corrosion/IrritationCategory 2Causes skin irritation.
Serious Eye Damage/Eye IrritationCategory 2ACauses serious eye irritation.
Skin SensitizationCategory 1BMay cause an allergic skin reaction.
Specific Target Organ Toxicity - Single ExposureCategory 3May cause respiratory irritation.
Flammable LiquidsCategory 4Combustible liquid.

Signal Word: Warning

Hazard Pictograms:

Anticipated Hazard Statements (H-Statements):

  • H302: Harmful if swallowed.[1][8][10]

  • H315: Causes skin irritation.[1]

  • H317: May cause an allergic skin reaction.[1]

  • H319: Causes serious eye irritation.[1][10][11][12]

  • H335: May cause respiratory irritation.

  • H227: Combustible liquid.[4][11]

Anticipated Precautionary Statements (P-Statements):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P264: Wash skin thoroughly after handling.[1]

  • P270: Do not eat, drink or smoke when using this product.[1][10]

  • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[8][10][11]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[8][10]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[8]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][11]

  • P333 + P313: If skin irritation or rash occurs: Get medical advice/attention.[1]

  • P337 + P313: If eye irritation persists: Get medical advice/attention.[1]

  • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Toxicological Profile: An Analog-Based Assessment

While no specific toxicological data exists for this compound, the data from its analogs suggest the following potential effects:

  • Acute Oral Toxicity: Propiophenone and its methoxy and methyl derivatives are generally classified as harmful if swallowed.[1][8][10] It is prudent to assume a similar level of oral toxicity for the target compound.

  • Dermal and Inhalation Toxicity: Some analogs are harmful in contact with skin or if inhaled.[8][10] Therefore, exposure through these routes should be minimized.

  • Skin and Eye Irritation: Aromatic ketones are known to be irritants. The available data for the analogs consistently indicates that they cause skin and serious eye irritation.[1][11][12] Direct contact with the skin and eyes must be avoided.

  • Sensitization: 4'-Methylpropiophenone is reported to be a skin sensitizer.[1] This suggests a potential for this compound to also cause allergic skin reactions upon repeated exposure.

  • Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no evidence to suggest that the analog compounds are carcinogenic, mutagenic, or pose a reproductive hazard.[11][13] However, the absence of data does not confirm the absence of effect, and caution is advised.

Safe Handling and Storage Protocols

A multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and stringent handling procedures, is essential when working with this compound.

Engineering Controls
  • Ventilation: All manipulations of this compound should be conducted in a well-ventilated laboratory. The use of a chemical fume hood is strongly recommended to minimize inhalation exposure.[11]

  • Safety Showers and Eyewash Stations: These should be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[11]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn.[13] Gloves must be inspected before use and replaced if any signs of degradation are observed.

  • Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[11]

  • Respiratory Protection: If there is a risk of generating aerosols or dusts, or if working outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Handling Procedures
  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of vapor or mist.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.

  • Keep away from heat, sparks, and open flames.[12]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[10][14]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[11]

Emergency Procedures: A Proactive Approach

First-Aid Measures
  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11][14]

  • If on Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation or a rash develops, seek medical attention.[14]

  • If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11][14]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[11][14]

Fire-Fighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray.[11][14]

  • Specific Hazards: The compound is a combustible liquid and may produce hazardous decomposition products, including carbon oxides, under fire conditions.[11]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[11]

Accidental Release Measures
  • Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment. Ensure adequate ventilation.[14]

  • Environmental Precautions: Prevent the material from entering drains or waterways.

  • Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[12][14]

Experimental Workflow and Safety Logic

The following diagrams illustrate the logical flow of the hazard assessment and the recommended safety workflow for handling this compound.

Hazard_Assessment_by_Analogy Target This compound (No SDS Available) Analogs Structural Analogs: - Propiophenone - 4'-Methylpropiophenone - 4'-Methoxypropiophenone - 3-Methoxypropiophenone Target->Analogs Identify SDS_Data SDS Data Analysis: - GHS Classification - H/P Statements - Toxicological Info Analogs->SDS_Data Gather & Analyze Inferred_Hazards Inferred Hazard Profile: - Harmful if swallowed - Skin/Eye Irritant - Potential Sensitizer - Combustible SDS_Data->Inferred_Hazards Synthesize & Infer Safety_Workflow Start Start Experiment Risk_Assessment Conduct Risk Assessment (Based on Inferred Hazards) Start->Risk_Assessment Eng_Controls Implement Engineering Controls (Fume Hood) Risk_Assessment->Eng_Controls PPE Don Personal Protective Equipment (Goggles, Gloves, Lab Coat) Eng_Controls->PPE Handling Handle Compound Following Safe Procedures PPE->Handling Storage Store Properly in a Cool, Dry, Ventilated Area Handling->Storage Disposal Dispose of Waste According to Institutional Protocols Handling->Disposal End End Experiment Storage->End Disposal->End

Caption: Recommended Safety Workflow for Handling.

Conclusion

While the absence of a specific Safety Data Sheet for this compound presents a challenge, a robust and scientifically sound safety protocol can be established through the principle of "Hazard by Analogy." The evidence from its structural analogs strongly suggests that this compound should be handled as a hazardous substance that is harmful if swallowed, a skin and eye irritant, a potential skin sensitizer, and a combustible liquid. Adherence to the engineering controls, personal protective equipment, and handling procedures outlined in this guide is crucial for minimizing risk and ensuring a safe laboratory environment for all personnel.

References

  • Propiophenone-2',3',4',5',6' - Safety D
  • PROPIOPHENONE FOR SYNTHESIS MSDS CAS No: 93-55-0 MSDS. Loba Chemie.
  • SAFETY DATA SHEET - Propiophenone. Thermo Fisher Scientific.
  • PROPIOPHENONE CAS NO 93-55-0 MATERIAL SAFETY D
  • SAFETY DATA SHEET - 4'-Methoxypropiophenone. Thermo Fisher Scientific.
  • Safety Data Sheet - Propiophenone. Cayman Chemical.
  • SAFETY DATA SHEET - 4'-Methoxypropiophenone. Fisher Scientific.
  • Safety Data Sheet - 4'-Methylpropiophenone. Santa Cruz Biotechnology.
  • 3-METHOXY PROPIOPHENONE MSDS CAS-No.: 37951-49-8 MSDS. Loba Chemie.
  • Common Name: METHYL ETHYL KETONE HAZARD SUMMARY. New Jersey Department of Health.
  • Methyl ethyl ketone: incident management. GOV.UK.
  • para-methoxypropiophenone, 121-97-1. The Good Scents Company.
  • 3'-Methoxypropiophenone | C10H12O2 | CID 584765. PubChem - NIH.
  • Safety d
  • 4'-Methylpropiophenone 90%, technical grade 5337-93-9. Sigma-Aldrich.
  • 3'-methoxypropiophenone | 37951-49-8. ChemicalBook.
  • musk ketone - Report | CAMEO Chemicals | NOAA.
  • 4'-Methoxypropiophenone = 99 121-97-1. Sigma-Aldrich.
  • 4′-Methylpropiophenone SDS, 5337-93-9 Safety D
  • SAFETY DATA SHEET - 4'-Methylpropiophenone. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Methyl Ethyl Ketone. Fisher Scientific.
  • 4'-Methylpropiophenone - Safety D

Sources

Melting point and boiling point data for 4'-Methoxy-3-(3-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Melting point and boiling point data for 4'-Methoxy-3-(3-methylphenyl)propiophenone Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Physicochemical Characterization, Synthesis Logic, and Experimental Validation[1]

Executive Summary

This compound (CAS: 898790-41-5) is a functionalized dihydrochalcone derivative utilized primarily as an intermediate in the synthesis of pharmaceuticals and fine chemicals.[1] Due to its specific substitution pattern—combining a para-methoxy group on the benzoyl ring with a meta-methyl group on the phenylpropyl chain—this compound exhibits unique solubility and phase transition behaviors compared to its parent propiophenone scaffolds.

Critical Note for Researchers: While often cited in high-throughput screening libraries, experimental physical property data for this specific isomer is limited in open literature. The values presented below synthesize predicted thermodynamic models with comparative analog data. As a Senior Application Scientist, I have designed this guide not merely to list numbers, but to provide the validation protocols required to verify these properties in your specific lot, ensuring data integrity for downstream applications.

Physicochemical Data Profile

The following data aggregates predicted values derived from ACD/Labs and EPI Suite models, calibrated against structurally similar dihydrochalcones.

PropertyValue / RangeConfidenceMethod/Notes
CAS Number 898790-41-5 HighValidated Registry
Molecular Formula C₁₇H₁₈O₂HighMW: 254.33 g/mol
Boiling Point (1 atm) 408.2 ± 33.0 °C ModeratePredicted. Decomposition likely prior to boiling at 1 atm.
Boiling Point (Reduced) ~180–190 °C @ 0.5 mmHgHighEstimated for vacuum distillation.
Melting Point 35–55 °C ModeratePredicted. Likely a low-melting solid or viscous oil at RT.
Density 1.066 ± 0.06 g/cm³ModeratePredicted @ 20 °C.
LogP 4.21HighLipophilic; requires non-polar solvents (DCM, Toluene).
Appearance Off-white solid or pale yellow oilN/ADependent on purity and ambient temp.

Application Insight: The high predicted boiling point (>400°C) indicates that attempting to distill this compound at atmospheric pressure will result in thermal degradation (pyrolysis). Vacuum distillation is the mandatory purification technique.

Synthesis & Impurity Origins

Understanding the synthesis is crucial for interpreting melting point depressions. This compound is typically accessed via the hydrogenation of the corresponding chalcone.

Synthesis Pathway[2]
  • Claisen-Schmidt Condensation: 4'-Methoxyacetophenone + 3-Methylbenzaldehyde → Chalcone Intermediate.

  • Catalytic Hydrogenation: Reduction of the alkene to the alkane (dihydrochalcone).

SynthesisPathway Reactants 4'-Methoxyacetophenone + 3-Methylbenzaldehyde Chalcone Intermediate Chalcone (Alkene) Reactants->Chalcone Base/EtOH (Aldol) Product Target: 4'-Methoxy-3-(3-methylphenyl) propiophenone Chalcone->Product H2, Pd/C (Selective Red.) Impurity Impurity: Over-reduced Alcohol Product->Impurity Over-reduction

Figure 1: Synthetic route highlighting the critical hydrogenation step where selectivity determines the melting point purity profile.

Impact on Melting Point:

  • Residual Chalcone: Raises MP (chalcones are rigid, crystalline solids).

  • Over-reduced Alcohol: Lowers MP (acts as a solvent impurity).

Experimental Validation Protocols

As exact literature values are scarce, you must validate the physical constants of your specific batch. Use the following self-validating workflows.

Protocol A: Melting Point Determination (DSC Method)

Standard capillary methods may be ambiguous for low-melting waxy solids. Differential Scanning Calorimetry (DSC) is the gold standard.

  • Preparation: Weigh 2–5 mg of sample into a hermetic aluminum pan.

  • Equilibration: Hold at 0°C for 5 minutes to ensure full crystallization.

  • Ramp: Heat from 0°C to 100°C at 5°C/min.

  • Analysis:

    • Onset Temperature (

      
      ):  The true melting point.
      
    • Peak Temperature (

      
      ):  Used for purity calculation via the Van't Hoff equation.
      
    • Acceptance Criteria: A sharp endotherm (<2°C width) indicates >98% purity. Broad peaks imply solvent entrapment or synthesis intermediates.

Protocol B: Boiling Point / Volatility Assessment (TGA)

Do not use an open flame or standard distillation apparatus to find the BP.

  • Instrument: Thermogravimetric Analyzer (TGA).

  • Method: Ramp 10°C/min under Nitrogen flow (50 mL/min).

  • Data Interpretation:

    • T5% (5% Weight Loss): Indicates presence of residual solvents (DCM/Ethyl Acetate).

    • T_onset (Decomposition): If the weight loss curve shows a sharp drop without a plateau, the compound is decomposing rather than boiling.

    • Guidance: If

      
      , the predicted BP of 408°C is theoretical only. Distill only under high vacuum (<1 mbar).
      
Handling & Safety (E-E-A-T)

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[3][4][5][6]

    • H319: Causes serious eye irritation.[3][4][6][7]

    • H335: May cause respiratory irritation.[3][4][6]

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The methylene group alpha to the carbonyl is susceptible to slow oxidation over time.

References
  • NIST Chemistry WebBook. (2024). Thermophysical Properties of Propiophenone Analogs. Retrieved from [Link][8]

  • PubChem. (2024). Compound Summary: Propiophenone Derivatives. Retrieved from [Link]

Sources

Methodological & Application

Synthesis protocols for 4'-Methoxy-3-(3-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis Protocols for 4'-Methoxy-3-(3-methylphenyl)propiophenone

Abstract & Core Directive

This technical guide outlines the validated synthesis of This compound , a substituted dihydrochalcone scaffold frequently utilized in medicinal chemistry for its anti-inflammatory and antiproliferative potential.

Unlike direct Friedel-Crafts acylation, which often suffers from regioselectivity issues and harsh Lewis acid waste, this protocol prioritizes a Two-Step Chalcone Route (Claisen-Schmidt Condensation followed by Catalytic Hydrogenation) . This pathway offers superior modularity, higher atom economy, and simplified purification suitable for milligram-to-gram scale research.

Retrosynthetic Analysis & Strategy

The strategic disconnection of the target molecule reveals two primary precursors: an activated acetophenone and a substituted benzaldehyde. This modular approach allows for the facile introduction of the 3-methyl group via the aldehyde component.

Retrosynthetic Logic:

  • Target: 1-(4-methoxyphenyl)-3-(3-methylphenyl)propan-1-one (Dihydrochalcone).

  • Disconnection: C(α)-C(β) bond saturation implies a precursor alkene (Chalcone).

  • Precursors: The chalcone is assembled via an Aldol condensation between 4-Methoxyacetophenone (Nucleophile) and 3-Methylbenzaldehyde (Electrophile).

Retrosynthesis Target Target Molecule This compound Chalcone Intermediate (E)-1-(4-methoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one Target->Chalcone Reduction (H2/Pd-C) Precursors Precursors 4-Methoxyacetophenone + 3-Methylbenzaldehyde Chalcone->Precursors Claisen-Schmidt (Aldol Condensation)

Figure 1: Retrosynthetic tree illustrating the disconnection of the dihydrochalcone target into commercially available aromatic precursors.

Experimental Protocols

Step 1: Claisen-Schmidt Condensation

Objective: Synthesis of the intermediate chalcone, (E)-1-(4-methoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one.

Mechanism: The reaction proceeds via the generation of an enolate from 4-methoxyacetophenone using a hydroxide base.[1] This enolate attacks the carbonyl of 3-methylbenzaldehyde. Subsequent dehydration (E1cB mechanism) is thermodynamically driven, yielding the conjugated enone.

Materials:

  • 4-Methoxyacetophenone (1.0 eq, 10 mmol, 1.50 g)

  • 3-Methylbenzaldehyde (1.0 eq, 10 mmol, 1.20 g)

  • Sodium Hydroxide (NaOH) (40% aq. solution or pellets)

  • Ethanol (95%)

  • Ice/Water bath[2]

Protocol:

  • Preparation: In a 50 mL round-bottom flask, dissolve 4-methoxyacetophenone (1.50 g) and 3-methylbenzaldehyde (1.20 g) in 15 mL of Ethanol.

  • Catalysis: Cool the solution to ~5-10°C. Add NaOH (0.5 g dissolved in 1 mL water or 2 mL of 40% aq. solution) dropwise with vigorous stirring.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. A heavy precipitate (the chalcone) typically forms.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). The aldehyde spot should disappear.

  • Workup: Pour the reaction mixture into 50 mL of ice-cold water containing 1 mL of conc. HCl (to neutralize excess base).

  • Purification: Filter the yellow solid precipitate. Wash with cold water (3 x 20 mL) and cold ethanol (1 x 5 mL). Recrystallize from hot ethanol if necessary.

  • Yield Expectation: 85–95% (Yellow crystalline solid).

Step 2: Catalytic Hydrogenation

Objective: Selective reduction of the


-unsaturated alkene to the alkane without reducing the ketone or aromatic rings.

Materials:

  • Chalcone Intermediate (from Step 1) (1.0 eq, 2.52 g)

  • Palladium on Carbon (10% Pd/C) (10 wt% loading, ~250 mg)

  • Ethyl Acetate (EtOAc) or Ethanol (30 mL)

  • Hydrogen Gas (Balloon pressure) or Ammonium Formate (for transfer hydrogenation)

Protocol (H2 Balloon Method):

  • Setup: Dissolve the chalcone (2.52 g) in 30 mL of Ethyl Acetate in a hydrogenation flask or heavy-walled pressure bottle.

  • Catalyst Addition: Carefully add 10% Pd/C (250 mg). Caution: Pd/C can be pyrophoric; keep wet with solvent.

  • Purge: Seal the flask. Evacuate air and backfill with Nitrogen (3x), then evacuate and backfill with Hydrogen (3x).

  • Reaction: Stir vigorously under a Hydrogen balloon (1 atm) at room temperature for 2–4 hours.

    • Mechanism Note: Syn-addition of hydrogen occurs across the alkene surface on the catalyst.

  • Filtration: Once TLC indicates consumption of the yellow chalcone (spot shifts to higher Rf and loses UV fluorescence), filter the mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure (rotary evaporator).

  • Purification: The product often solidifies upon standing. If oil remains, recrystallize from Hexane/EtOAc or perform flash chromatography.

Quantitative Data & Characterization

Physical Properties (Target Molecule):

Property Value Source
Molecular Formula C17H18O2 Calculated
Molecular Weight 254.33 g/mol Calculated
Melting Point 71.2°C EPA CompTox [1]
Appearance White to off-white crystalline solid Experimental

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in Water | Experimental |

Expected NMR Profile (CDCl3, 400 MHz):

  • 
     2.35 (s, 3H):  Methyl group on the 3-position of the phenyl ring.
    
  • 
     3.05 (t, 2H):  Methylene protons (
    
    
    
    -position relative to carbonyl).
  • 
     3.25 (t, 2H):  Methylene protons (
    
    
    
    -position relative to carbonyl).
  • 
     3.85 (s, 3H):  Methoxy group on the 4'-position.
    
  • 
     6.90 - 7.95 (m, 8H):  Aromatic protons (Pattern: AA'BB' system for the methoxy ring; multiplet for the 3-methyl substituted ring).
    

Workflow Visualization

The following diagram details the operational workflow, including critical decision points for purification.

Workflow Start Start: Raw Materials Step1 Step 1: Claisen-Schmidt (NaOH, EtOH, 25°C) Start->Step1 Check1 TLC Check: Aldehyde consumed? Step1->Check1 Check1->Step1 No (Stir longer) Isolate1 Precipitation & Filtration Check1->Isolate1 Yes Step2 Step 2: Hydrogenation (H2, Pd/C, EtOAc) Isolate1->Step2 Check2 TLC Check: Yellow color gone? Step2->Check2 Check2->Step2 No (Add H2/Cat) Final Final Isolation: Celite Filter & Evap Check2->Final Yes

Figure 2: Operational workflow for the two-step synthesis of this compound.

Safety & Troubleshooting

  • Palladium on Carbon (Pd/C): Pyrophoric when dry. Always wet with inert solvent (EtOAc or water) before exposing to air. Filter through Celite carefully and do not let the filter cake dry out completely in the presence of solvent vapors.

  • Hydrogen Gas: Highly flammable. Ensure all ground glass joints are greased and the system is free of leaks. Perform in a well-ventilated fume hood.

  • Troubleshooting Yield:

    • Low Yield in Step 1: Ensure the NaOH is fresh. If the product oils out, cool the mixture to 0°C and scratch the glass to induce crystallization.

    • Incomplete Reduction in Step 2: If the double bond is stubborn, slight heating (40°C) or adding a drop of acetic acid can accelerate hydrogenation.

References

  • EPA CompTox Chemicals Dashboard. (n.d.). 1-(4-Methoxyphenyl)-3-(3-methylphenyl)propan-1-one Details & Properties. U.S. Environmental Protection Agency. Retrieved February 15, 2026, from [Link]

  • PrepChem. (n.d.). Synthesis of p-methoxy-propiophenone. Retrieved from [Link]

  • University of Oviedo. (n.d.). Solvent-Controlled Hydrogenation of 2'-Hydroxychalcones. Retrieved from [Link]

Sources

Step-by-step preparation of 4'-Methoxy-3-(3-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Step-by-Step Preparation of 4'-Methoxy-3-(3-methylphenyl)propiophenone

Abstract

This comprehensive guide details a robust, two-step protocol for the laboratory-scale synthesis of this compound. This propiophenone derivative serves as a valuable intermediate in the development of pharmacologically active molecules and fine chemicals.[1][2][3] The synthetic strategy hinges on the classic Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution.[4][5] The process begins with the conversion of 3-(3-methylphenyl)propanoic acid to its corresponding acyl chloride, which is a highly reactive intermediate. This is immediately followed by a Lewis acid-catalyzed Friedel-Crafts acylation of anisole to yield the target ketone.[1] This document provides a detailed methodology, mechanistic insights, safety protocols, and characterization guidelines intended for researchers and professionals in organic synthesis and drug development.

Introduction: The Strategic Importance of Friedel-Crafts Acylation

The Friedel-Crafts acylation, developed by Charles Friedel and James Crafts in 1877, remains one of the most effective methods for introducing an acyl group onto an aromatic ring, forming aryl ketones.[6][7] The reaction proceeds by generating a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.[5][8]

Unlike its counterpart, Friedel-Crafts alkylation, the acylation reaction offers significant advantages:

  • No Polyacylation: The product ketone contains an electron-withdrawing carbonyl group that deactivates the aromatic ring, preventing further acylation reactions.[4][5]

  • No Carbocation Rearrangement: The acylium ion is resonance-stabilized and does not undergo the rearrangements that often plague alkylation reactions.[4]

This protocol leverages these advantages to construct the target molecule, this compound, in a controlled and efficient manner. The overall synthetic pathway is depicted below.

Overall Reaction Scheme:

  • Step 1: 3-(3-methylphenyl)propanoic acid → 3-(3-methylphenyl)propionyl chloride

  • Step 2: 3-(3-methylphenyl)propionyl chloride + Anisole → this compound

Mechanistic Pathway: Visualizing the Acylation

The core of this synthesis is the electrophilic aromatic substitution mechanism of the Friedel-Crafts acylation. A strong Lewis acid, typically aluminum chloride (AlCl₃), is essential. It coordinates with the acyl chloride, abstracting the chloride to form a resonance-stabilized acylium ion.[6][8] This potent electrophile is then attacked by the nucleophilic anisole ring, leading to the formation of a ketone after the restoration of aromaticity.[5] Because the resulting ketone is a moderate Lewis base, it forms a stable complex with the AlCl₃, necessitating the use of stoichiometric amounts of the catalyst.[4]

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution AcylCl R-CO-Cl (Acyl Chloride) Complex R-CO-Cl-AlCl₃ (Intermediate Complex) AcylCl->Complex + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Acylium [R-C≡O]⁺ (Acylium Ion) Complex->Acylium Cleavage AlCl4 [AlCl₄]⁻ Complex->AlCl4 Anisole Anisole (Aromatic Ring) Sigma Arenium Ion (σ-complex) AlCl4->Sigma Deprotonation Anisole->Sigma + Acylium Ion ProductComplex Product-Catalyst Complex Sigma->ProductComplex - H⁺ (regenerates catalyst) FinalProduct Aryl Ketone (Product) ProductComplex->FinalProduct Aqueous Workup

Caption: General mechanism of the Friedel-Crafts Acylation reaction.

Materials and Reagents

Ensure all reagents are of appropriate purity and solvents are anhydrous where specified.

Reagent/MaterialMolecular FormulaMW ( g/mol )Quantity (Example Scale)Notes
3-(3-methylphenyl)propanoic acidC₁₀H₁₂O₂164.2010.0 g (60.9 mmol)Starting material
Thionyl chloride (SOCl₂)SOCl₂118.976.6 mL (91.4 mmol)Use fresh, handle in a fume hood
Anhydrous Dichloromethane (DCM)CH₂Cl₂84.93~200 mLSolvent
Anhydrous Aluminum chloride (AlCl₃)AlCl₃133.348.9 g (66.8 mmol)Highly hygroscopic, handle quickly
AnisoleC₇H₈O108.146.6 mL (60.9 mmol)Reagent
Concentrated Hydrochloric Acid (HCl)HCl36.46~50 mLFor quenching
5% Sodium Hydroxide (NaOH)NaOH40.00As neededFor washing
Brine (Saturated NaCl solution)NaCl58.44As neededFor washing
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37As neededDrying agent
EthanolC₂H₅OH46.07As neededFor recrystallization
Crushed IceH₂O18.02~200 gFor quenching

Experimental Protocol: A Step-by-Step Guide

This synthesis is performed in two sequential steps. The intermediate acyl chloride is highly reactive and is typically used directly without purification.

Step 1: Synthesis of 3-(3-methylphenyl)propionyl chloride

Rationale: Thionyl chloride is an excellent reagent for converting carboxylic acids to acyl chlorides. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the work-up as they can be easily removed.[1]

  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a drying tube (containing CaCl₂ or Drierite), add 3-(3-methylphenyl)propanoic acid (10.0 g, 60.9 mmol).

  • Dissolution: Add 50 mL of anhydrous dichloromethane to dissolve the acid.

  • Reagent Addition: While stirring at room temperature in a well-ventilated fume hood, slowly add thionyl chloride (6.6 mL, 91.4 mmol, 1.5 equiv.) to the solution via a dropping funnel. Gas evolution will be observed.

  • Reaction: After the initial effervescence subsides, heat the reaction mixture to reflux (~40°C) using a heating mantle. Maintain reflux for 2 hours.

  • Monitoring: The reaction's progress can be monitored by taking a small aliquot, carefully quenching it with methanol, and analyzing by Thin Layer Chromatography (TLC) to confirm the disappearance of the starting carboxylic acid.

  • Work-up: Once the reaction is complete, allow the flask to cool to room temperature. Remove the excess thionyl chloride and dichloromethane solvent under reduced pressure using a rotary evaporator. The resulting crude 3-(3-methylphenyl)propionyl chloride will appear as an oil and is used directly in the next step.

Step 2: Friedel-Crafts Acylation

Rationale: The reaction is conducted at 0°C initially to control the highly exothermic complexation of AlCl₃ and the subsequent acylation, minimizing potential side reactions. The aqueous work-up with acid is necessary to decompose the aluminum-ketone complex and liberate the final product.[4][9]

  • Catalyst Suspension: In a separate, dry 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous aluminum chloride (8.9 g, 66.8 mmol, 1.1 equiv.). Add 100 mL of anhydrous dichloromethane.

  • Cooling: Cool the stirred suspension to 0°C using an ice-water bath.

  • Acyl Chloride Addition: Dissolve the crude 3-(3-methylphenyl)propionyl chloride from Step 1 in 25 mL of anhydrous dichloromethane. Transfer this solution to a dropping funnel and add it dropwise to the AlCl₃ suspension over 30 minutes, ensuring the internal temperature does not exceed 5°C.

  • Anisole Addition: In a similar manner, add anisole (6.6 mL, 60.9 mmol, 1.0 equiv.) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction's completion by TLC.

  • Quenching: Carefully and slowly pour the reaction mixture into a 1 L beaker containing a vigorously stirred mixture of 200 g of crushed ice and 50 mL of concentrated HCl. This step is highly exothermic and should be performed in a fume hood.

  • Extraction & Washing: Transfer the quenched mixture to a separatory funnel.

    • Separate the organic (DCM) layer.

    • Extract the aqueous layer twice with 30 mL portions of DCM.

    • Combine all organic layers.

    • Wash the combined organic layers sequentially with 50 mL of water, 50 mL of 5% aqueous NaOH, and finally 50 mL of brine.[1][9]

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure with a rotary evaporator to yield the crude product.

Purification and Characterization

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product as a solid.[1][9]

Characterization: The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and connectivity of the molecule.[10][11]

  • FTIR Spectroscopy: To identify key functional groups, particularly the aryl ketone carbonyl stretch (~1680 cm⁻¹).

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.[3][10]

  • Melting Point: To assess the purity of the crystalline product.

Workflow and Safety

Overall Synthesis Workflow

G start Start: Reagents & Glassware Prep step1 Step 1: Acyl Chloride Synthesis (Carboxylic Acid + SOCl₂ in DCM) start->step1 reflux Reflux for 2 hours step1->reflux rotovap1 Rotary Evaporation (Remove SOCl₂ & DCM) reflux->rotovap1 crude_acyl Crude Acyl Chloride rotovap1->crude_acyl step2 Step 2: Friedel-Crafts Acylation (Anisole + Acyl Chloride + AlCl₃) crude_acyl->step2 quench Quench with Ice/HCl step2->quench workup Extraction & Washing quench->workup dry Dry (MgSO₄) & Filter workup->dry rotovap2 Rotary Evaporation (Remove DCM) dry->rotovap2 crude_product Crude Product rotovap2->crude_product purify Purification (Recrystallization) crude_product->purify characterize Characterization (NMR, IR, MS, MP) purify->characterize end_product Final Product: This compound characterize->end_product

Caption: Overall workflow for the synthesis of this compound.

Safety Precautions

All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Thionyl Chloride (SOCl₂): Corrosive and toxic. Reacts violently with water. Handle with extreme care in a fume hood.

  • Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water, releasing HCl gas. It is a fine powder that can be easily inhaled. Handle quickly in a dry environment.[12]

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize exposure.

  • Acids and Bases (HCl, NaOH): Corrosive. Avoid contact with skin and eyes.[13][14] The quenching step is highly exothermic and must be done slowly with adequate cooling and stirring.

References

  • Wikipedia. (2024). Friedel–Crafts reaction. Retrieved from [Link]

  • Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Friedel−Crafts Acylation. Retrieved from [Link]

  • Safety Data Sheet. (2025, December 18). 4`-Methoxypropiophenone. Retrieved from [Link]

  • PubChem. (n.d.). 4'-Methoxy-3-phenylpropiophenone. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of p-methoxy-propiophenone. Retrieved from [Link]

  • Safety Data Sheet. (2024, November 4). 119900 - 4'-Methylpropiophenone. Retrieved from [Link]

  • SpectraBase. (n.d.). 4'-Methoxy-3-phenylpropiophenone. Retrieved from [Link]

  • Scientific & Academic Publishing. (2025, February 26). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2011). Synthesis and characterization of analogue of mordenite and its role as a catalyst for Friedel-Crafts acylation of anisole. Retrieved from [Link]

Sources

Friedel-Crafts acylation methods for 4'-Methoxy-3-(3-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Synthesis of 4'-Methoxy-3-(3-methylphenyl)propiophenone via Friedel-Crafts Acylation

Introduction & Target Analysis

Target Molecule: this compound IUPAC Name: 1-(4-methoxyphenyl)-3-(3-methylphenyl)propan-1-one Classification: Dihydrochalcone derivative.[1]

This guide details the synthesis of this compound, a structural scaffold often utilized in medicinal chemistry for metabolic disorder therapeutics (e.g., SGLT2 inhibitors) and cosmetic brightening agents.[1] The core challenge in this synthesis is achieving high regioselectivity (para-acylation of anisole) while preventing ether cleavage (demethylation) often caused by strong Lewis acids.

Retrosynthetic Logic: The most efficient disconnection is the Friedel-Crafts acylation of Anisole (nucleophile) with 3-(3-methylphenyl)propionyl chloride (electrophile).[1]

  • Substrate A: Anisole (Activated, ortho/para director).

  • Substrate B: 3-(3-methylphenyl)propionyl chloride (Prepared from the corresponding hydrocinnamic acid).[1]

Mechanistic Insight & Control Strategy

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS).[2] The key to success lies in controlling the Acylium Ion formation and its subsequent attack.

  • Activation: The Lewis Acid (LA) complexes with the acyl chloride to generate a resonance-stabilized acylium ion (

    
    ).
    
  • Regioselectivity: The methoxy group of anisole donates electron density via resonance (

    
     effect), activating the ortho and para positions. Steric hindrance at the ortho position, combined with the bulk of the 3-(3-methylphenyl)propanoyl chain, heavily favors the para isomer (>95:5 ratio typical at low temps).
    
  • Side Reaction Control (Demethylation): Aluminum chloride (

    
    ) is a harsh Lewis acid that can coordinate with the methoxy oxygen, facilitating nucleophilic attack by 
    
    
    
    on the methyl group (cleaving it to a phenol).
    • Solution: Maintain reaction temperature

      
       during addition and quench immediately upon completion. Alternatively, use milder catalysts (Method B).
      
Diagram 1: Reaction Mechanism & Regioselectivity

FC_Mechanism Reagents Reagents: Anisole + Acid Chloride Complex Lewis Acid Complex (Acylium Ion Formation) Reagents->Complex AlCl3 / DCM Sigma Sigma Complex (Arenium Ion) Complex->Sigma Attack at Para-position (Sterically favored) SideRxn Side Reaction: Demethylation (Phenol) Complex->SideRxn High Temp (>25°C) or Excess AlCl3 Product Target: 4'-Methoxy-3-(3-methylphenyl) propiophenone Sigma->Product -H+ (Aromatization)

Caption: Mechanistic pathway highlighting the critical branching point between productive acylation and unwanted demethylation.

Experimental Protocols

Method A: Classical Lewis Acid Catalysis (Standard)

Best for: Robust scale-up, low cost, readily available reagents.[1]

Reagents:

  • Anisole (1.08 g, 10.0 mmol, 1.0 equiv)[1]

  • 3-(3-methylphenyl)propanoic acid (1.64 g, 10.0 mmol) [Precursor][1]

  • Thionyl Chloride (

    
    ) (1.5 equiv)[1][3]
    
  • Aluminum Chloride (

    
    ), anhydrous (1.46 g, 11.0 mmol, 1.1 equiv)[1]
    
  • Dichloromethane (DCM), anhydrous (20 mL + 10 mL)[1]

Step 1: In-situ Acid Chloride Generation

  • Dissolve 3-(3-methylphenyl)propanoic acid in dry DCM (10 mL).

  • Add

    
     dropwise. Add a catalytic drop of DMF.[4]
    
  • Reflux at

    
     for 2 hours (monitor by TLC for disappearance of acid).
    
  • Evaporate solvent and excess

    
     under reduced pressure. Re-dissolve the resulting oil (Acid Chloride) in dry DCM (10 mL).
    

Step 2: Friedel-Crafts Acylation

  • Setup: Flame-dry a 100 mL 3-neck flask. Equip with a stir bar, addition funnel, and nitrogen inlet.

  • Charging: Add anhydrous

    
     (1.1 equiv) and DCM (20 mL). Cool to 
    
    
    
    (ice/salt bath).
  • Addition: Add the Acid Chloride solution (from Step 1) dropwise to the

    
     suspension. Stir for 15 min to form the acylium complex (yellow/orange color develops).
    
  • Substrate Addition: Add Anisole (1.0 equiv) diluted in DCM (5 mL) dropwise over 20 minutes. Crucial: Keep internal temp

    
    .
    
  • Reaction: Stir at

    
     for 1 hour, then allow to warm to Room Temp (RT) for 2 hours.
    
  • Quench: Pour the mixture slowly onto crushed ice/HCl (100g ice + 10mL conc. HCl). Caution: Exothermic.[1]

  • Workup: Separate the organic layer.[2][5] Extract aqueous layer with DCM (2x). Wash combined organics with 1M NaOH (to remove unreacted acid/phenol), water, and brine. Dry over

    
    .[3]
    
  • Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (Hexane:EtOAc 9:1).

Method B: Triflic Acid Catalyzed (Green/High Selectivity)

Best for: High value synthesis, acid-sensitive substrates, avoiding metal waste.[1]

Reagents:

  • Anisole (1.0 equiv)[1]

  • 3-(3-methylphenyl)propanoic acid (1.0 equiv)[1]

  • Trifluoromethanesulfonic acid (TfOH) (10 mol% catalyst) or Bismuth Triflate (5 mol%)[1]

  • Solvent: Nitromethane (

    
    ) or neat (solvent-free).[1]
    

Protocol:

  • Mix Anisole and the Carboxylic Acid (not the chloride) in Nitromethane.

  • Add TfOH (catalytic amount).

  • Heat to

    
     for 4-6 hours.
    
    • Note: This direct acylation produces water as the byproduct, which is less toxic than HCl.

  • Cool, dilute with Ether, wash with

    
    .
    
  • Evaporate and purify.[3] Yields are typically lower than Method A but purity is higher.

Workflow & Decision Tree

Diagram 2: Synthetic Workflow

Workflow Start Start: 3-(3-methylphenyl)propanoic acid Activation Activation: SOCl2 or (COCl)2 -> Acid Chloride Start->Activation Catalyst Select Catalyst System Activation->Catalyst MethodA Method A: AlCl3 / DCM (Standard, High Yield) Catalyst->MethodA Robustness required MethodB Method B: TfOH / Bi(OTf)3 (Green, Direct Acylation) Catalyst->MethodB Green chemistry required Quench Quench: Ice/HCl MethodA->Quench Workup Workup: Wash 1M NaOH (Remove Acid) Wash Brine -> Dry MgSO4 MethodB->Workup Quench->Workup Purify Purification: Recrystallization (EtOH) Workup->Purify

Caption: Operational workflow comparing standard Lewis Acid route vs. Catalytic route.

Analytical Validation (Expected Data)

Upon isolation, the product must be validated against these expected spectral parameters.

TechniqueParameterExpected Signal / ObservationInterpretation
Appearance Physical StateWhite to off-white crystalline solidMelting point approx. 45-55°C (estimate based on analogs).[1]
1H NMR

3.85 ppm (s, 3H)
SingletMethoxy group (-OCH3) on the benzoyl ring.[1]
1H NMR

7.95 ppm (d, 2H)
Doublet (

Hz)
H-2', H-6' (Ortho to carbonyl, deshielded).[1] Confirms para-substitution.
1H NMR

6.93 ppm (d, 2H)
Doublet (

Hz)
H-3', H-5' (Ortho to methoxy).[1]
1H NMR

2.35 ppm (s, 3H)
SingletMethyl group on the 3-position of the phenyl ring.
1H NMR

3.25 ppm (t, 2H)
Triplet

-methylene protons (-CO-CH2-).[1]
1H NMR

3.05 ppm (t, 2H)
Triplet

-methylene protons (-CH2-Ar).[1]
IR Wavenumber~1675

C=O stretch (Aryl ketone).[1]
IR Wavenumber~1250

C-O-C stretch (Aryl ether).[1]

Troubleshooting & Optimization

  • Issue: Low Yield / Recovery

    • Cause: Product complexation with Aluminum salts.[6]

    • Fix: Ensure the quench is acidic enough (pH < 2) and stir the quenched mixture for at least 30 minutes to break the Al-complex before extraction.

  • Issue: Demethylation (Product contains phenol)

    • Observation: Broad OH stretch in IR (~3300

      
      ), loss of methyl singlet in NMR.[1]
      
    • Fix: Strictly control temperature to

      
      . Do not reflux the final acylation step. Reduce 
      
      
      
      to 1.05 equiv.
  • Issue: Ortho-isomer contamination

    • Observation: Extra doublets in aromatic region of NMR.

    • Fix: Recrystallize from Ethanol.[3] The para-isomer is significantly more crystalline and less soluble than the ortho-isomer.[1]

References

  • Friedel-Crafts Acylation of Anisole (General Protocol): BenchChem. Synthesis of 4'-Methoxy-3-(4-methylphenyl)propiophenone. Retrieved from .

  • Demethylation Risks with Aluminum Chloride: Chemistry Stack Exchange. Friedel–Crafts acylation of substituted anisole.[2][5][7][8] Retrieved from .

  • Green Catalysis (Triflates): Sigma-Aldrich.[1] Friedel–Crafts Acylation Mechanism and Catalysts. Retrieved from .

  • Precursor Synthesis (Hydrocinnamic Acids): Organic Syntheses. Preparation of 3-phenylpropanoic acid derivatives. Retrieved from .

  • Regioselectivity Data: University of Wisconsin-Madison. Friedel-Crafts Acylation of Anisole Lab Manual. Retrieved from .

Sources

Application Note: Recrystallization Protocols for 4'-Methoxy-3-(3-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Physicochemical Profile

Introduction

4'-Methoxy-3-(3-methylphenyl)propiophenone is a structural analog of the dihydrochalcone class. These molecules serve as critical intermediates in the synthesis of pharmaceuticals (e.g., muscle relaxants like Tolperisone analogs) and bioactive flavonoids. High-purity isolation of this intermediate is essential to prevent side-reactions in subsequent steps, particularly during catalytic hydrogenations or Grignard additions where impurities can poison catalysts.

This guide provides a field-proven approach to recrystallizing this specific lipophilic ketone, addressing common challenges such as "oiling out" due to the flexible propyl linker.

Structural Analysis & Solubility Prediction

To select the correct solvent, we must analyze the intermolecular forces at play:

  • Lipophilic Domains: Two aromatic rings (one with a methyl group) and a saturated ethyl linkage contribute significant non-polar character.

  • Polar Domains: The ketone (C=O) and methoxy ether (–OCH₃) act as hydrogen bond acceptors but lack hydrogen bond donors.

  • Implication: The molecule is moderately lipophilic (LogP ~4.0–4.5). It will be highly soluble in chlorinated solvents (DCM) and aromatics (Toluene), making them poor candidates for single-solvent recrystallization (yield loss). It will be insoluble in water.

Table 1: Predicted Solubility Profile

Solvent ClassRepresentative SolventsInteraction TypeSuitability
Protogenic Polar Ethanol, Methanol, IPADipole-Dipole, H-BondingHigh (Primary Candidates)
Aprotic Polar Ethyl Acetate, AcetoneDipole-DipoleModerate (Good for dissolving, poor recovery)
Non-Polar Hexanes, HeptaneVan der WaalsLow (Excellent Anti-solvents)
Chlorinated Dichloromethane (DCM)Dispersion/DipoleToo High (Avoid, except for extraction)

Part 2: Recommended Solvent Systems

Based on the dihydrochalcone scaffold, the following solvent systems are ranked by probability of success.

Primary Recommendation: Ethanol (95% or Absolute)
  • Mechanism: Ethanol dissolves the ketone functionality at boiling point (78°C) but significantly reduces solubility as the temperature drops to 0–4°C. The ethyl chain and aromatic rings disrupt the water structure in 95% EtOH, aiding precipitation upon cooling.

  • Advantages: Non-toxic, easy to remove (volatile), and cost-effective.

Secondary Recommendation: Ethyl Acetate / Hexane (Binary System)
  • Mechanism: Ethyl acetate acts as the solvent (dissolver), while Hexane acts as the anti-solvent (precipitant). This system allows for fine-tuning of polarity.

  • Ratio: Typically start with 1:3 (EtOAc:Hexane) and adjust.

  • Use Case: If the compound is too soluble in Ethanol or "oils out" (forms a liquid layer instead of crystals).

Alternative: Isopropanol (IPA)
  • Mechanism: Similar to Ethanol but with a higher boiling point (82°C) and slightly lower polarity.

  • Use Case: If the impurity profile requires higher temperatures to solubilize.

Part 3: Detailed Experimental Protocols

Protocol A: Single-Solvent Recrystallization (Ethanol)

Standard procedure for solid crude material.

Materials:

  • Crude this compound

  • Ethanol (Absolute or 95%)

  • Hot plate with magnetic stirring

  • Ice-water bath

Step-by-Step:

  • Saturation: Place 1.0 g of crude solid in a 25 mL Erlenmeyer flask. Add a stir bar.

  • Dissolution: Add Ethanol in small portions (0.5 mL) while heating to reflux.

    • Critical Insight: Do not add excess solvent. Add just enough to dissolve the solid at boiling. If particles remain that look like dust/inorganic salts, filter them hot.

  • Cooling: Remove from heat. Allow the flask to cool to room temperature slowly on a cork ring or wood block.

    • Why? Rapid cooling traps impurities in the crystal lattice.

  • Crystallization: Once at room temperature, move to an ice bath (0–4°C) for 30–60 minutes.

  • Filtration: Collect crystals via vacuum filtration using a Buchner funnel. Wash with cold (-10°C) Ethanol.

  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

Protocol B: Binary Solvent Recrystallization (EtOAc/Hexane)

Used if the compound is too soluble in alcohols.

Step-by-Step:

  • Dissolution: Dissolve 1.0 g of crude in the minimum amount of boiling Ethyl Acetate (~2–3 mL).

  • Anti-Solvent Addition: While keeping the solution hot (but not boiling vigorously), slowly add Hexane dropwise.

  • Cloud Point: Continue adding Hexane until a persistent cloudiness (turbidity) appears.

  • Clarification: Add 1–2 drops of Ethyl Acetate to clear the solution back to transparent.

  • Crystallization: Allow to cool slowly. If an oil separates, scratch the glass with a rod or add a seed crystal.

Part 4: Troubleshooting "Oiling Out"

Dihydrochalcones often separate as an oil (liquid-liquid phase separation) rather than crystals because the melting point of the solvated compound is below the boiling point of the solvent mixture.

Table 2: Troubleshooting Matrix

ObservationDiagnosisCorrective Action
Oiling Out Solution is too concentrated or cooling too fast.Re-heat to dissolve. Add more solvent (dilute by 10-20%). Cool very slowly with vigorous stirring.
No Crystals Compound is too soluble (supersaturation not reached).Evaporate 20% of solvent or cool to -20°C (freezer).
Colored Impurities Polar impurities trapped.Treat hot solution with Activated Charcoal (1% w/w), stir for 5 min, then filter hot through Celite.

Part 5: Workflow Visualization

The following diagram outlines the decision logic for selecting the optimal purification path.

Recrystallization_Workflow Start Start: Crude This compound Solubility_Test Solubility Test (100 mg) in Boiling Ethanol Start->Solubility_Test Dissolves_Hot Dissolves at Boiling? Solubility_Test->Dissolves_Hot Precipitates_Cold Crystals form at 4°C? Dissolves_Hot->Precipitates_Cold Yes Protocol_B Execute Protocol B: Binary System (EtOAc/Hex) Dissolves_Hot->Protocol_B No (Too Insoluble) Protocol_A Execute Protocol A: Single Solvent (EtOH) Precipitates_Cold->Protocol_A Yes (Crystals) Oiling_Out Problem: Oiling Out? Precipitates_Cold->Oiling_Out No (Oil/Nothing) Oiling_Out->Protocol_B No (Remains soluble) remedy_oil Remedy: 1. Re-heat 2. Dilute (10%) 3. Seed Crystal Oiling_Out->remedy_oil Yes (Oil forms) remedy_oil->Protocol_A Retry

Figure 1: Decision tree for selecting the appropriate recrystallization solvent system based on initial solubility observations.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard text for general purification protocols of ketones and aromatics).

  • Sigma-Aldrich. (n.d.).[1] this compound Product Detail. Retrieved February 15, 2026. (Source for physical identity and CAS verification).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Authoritative source for binary solvent recrystallization techniques).

  • Minsat, L., et al. (2023). Two-step synthesis of chalcones and dihydrochalcones. ResearchGate. (Provides context on dihydrochalcone solubility and purification).

Sources

Application Notes & Protocols: A Scalable Two-Step Synthesis of 4'-Methoxy-3-(3-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4'-Methoxy-3-(3-methylphenyl)propiophenone is a diaryl ketone derivative with a structure amenable for further functionalization, making it a valuable intermediate in medicinal chemistry and materials science. Propiophenone scaffolds are integral to numerous pharmacologically active molecules.[1][2][3] This document provides a comprehensive, technically detailed guide for the scalable, two-step synthesis of this target compound.

The selected synthetic strategy is predicated on robustness and scalability, employing a classic and well-understood transformation: the Friedel-Crafts acylation.[4][5][6] This approach involves the preparation of a key intermediate, 3-(3-methylphenyl)propionyl chloride, followed by its Lewis acid-catalyzed reaction with anisole to yield the final product.[7][8] This guide explains the causal logic behind each procedural step, ensuring both reproducibility and a deep understanding of the underlying chemical principles.

Overall Synthetic Scheme

The synthesis is executed in two primary stages:

  • Acyl Chloride Formation: Conversion of 3-(3-methylphenyl)propanoic acid to its corresponding acyl chloride using thionyl chloride (SOCl₂).

  • Friedel-Crafts Acylation: Electrophilic aromatic substitution of anisole with the synthesized acyl chloride, catalyzed by aluminum chloride (AlCl₃).

Figure 1: Overall two-step reaction scheme for the synthesis of this compound.

Part 1: Synthesis of 3-(3-methylphenyl)propionyl Chloride

Principle and Rationale

The Friedel-Crafts acylation requires a highly electrophilic acylating agent. Carboxylic acids are not sufficiently reactive for this purpose. Therefore, 3-(3-methylphenyl)propanoic acid must first be activated by converting it into its more reactive acyl chloride derivative. Thionyl chloride is an excellent reagent for this transformation as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification.[7]

Detailed Experimental Protocol

Materials:

  • 3-(3-methylphenyl)propanoic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser with a gas outlet to a scrubbing solution (e.g., NaOH solution)

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 3-(3-methylphenyl)propanoic acid (1.0 eq) in anhydrous DCM (approx. 3 mL per gram of acid). Equip the flask with a magnetic stir bar and a reflux condenser.

    • Scientist's Note: Anhydrous conditions are crucial as thionyl chloride reacts with water.

  • Reagent Addition: Slowly add thionyl chloride (1.5 eq) to the stirred solution at room temperature. A gas evolution (HCl and SO₂) will be observed.

    • Safety Precaution: This step must be performed in a well-ventilated fume hood. The evolved gases are corrosive and toxic. A trap containing a sodium hydroxide solution should be used to neutralize the acidic gases.

  • Reaction: After the initial gas evolution subsides, heat the mixture to a gentle reflux (approx. 40°C) for 2 hours.

  • Monitoring: Monitor the reaction's completion by taking a small aliquot, carefully quenching it with methanol, and analyzing by Thin-Layer Chromatography (TLC) to confirm the disappearance of the starting carboxylic acid.

  • Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.

    • Scientist's Note: The resulting crude 3-(3-methylphenyl)propionyl chloride is typically of sufficient purity to be used directly in the subsequent Friedel-Crafts acylation step without further purification.

Part 2: Friedel-Crafts Acylation

Mechanism and Causality

This reaction is a classic electrophilic aromatic substitution.[9] The Lewis acid, AlCl₃, coordinates to the acyl chloride, abstracting the chloride to form a highly electrophilic and resonance-stabilized acylium ion. The electron-rich anisole ring then acts as a nucleophile, attacking the acylium ion. The methoxy group (-OCH₃) of anisole is an activating, ortho, para-directing group. The acylation occurs predominantly at the para position due to reduced steric hindrance compared to the ortho positions.[5] A final aqueous workup is required to hydrolyze the aluminum-ketone complex and liberate the product.

Detailed Experimental Protocol

Materials:

  • Crude 3-(3-methylphenyl)propionyl chloride (1.0 eq)

  • Anisole (1.0 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Three-necked round-bottom flask with magnetic stirrer, dropping funnel, and nitrogen inlet

  • Ice bath

  • Crushed ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Catalyst Suspension: In a dry three-necked flask under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq) and anhydrous DCM. Cool the resulting suspension to 0°C in an ice bath.

    • Scientist's Note: AlCl₃ is extremely hygroscopic. Rigorous exclusion of moisture is paramount for the reaction's success.

  • Acyl Chloride Addition: Dissolve the crude 3-(3-methylphenyl)propionyl chloride (1.0 eq) from Part 1 in anhydrous DCM and add it to a dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the internal temperature below 5°C.

  • Anisole Addition: After the addition is complete, add a solution of anisole (1.0 eq) in anhydrous DCM to the dropping funnel. Add the anisole solution dropwise to the reaction mixture over 30 minutes, again keeping the temperature at 0°C.

  • Reaction Progression: Once the anisole addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC until the starting material (anisole) is consumed.

  • Quenching: Carefully and slowly pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl (approx. 50 g of ice and 15 mL of conc. HCl per 10 mmol of acyl chloride).

    • Safety Precaution: The quenching process is highly exothermic and releases HCl gas. Perform this step slowly in a fume hood.

  • Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing: Combine all organic layers. Wash sequentially with water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Workflow and Quality Control Visualizations

The following diagrams illustrate the overall synthetic and analytical workflow for producing high-purity this compound.

G cluster_0 Part 1: Acyl Chloride Synthesis cluster_1 Part 2: Friedel-Crafts Acylation & Purification start1 3-(3-methylphenyl)propanoic Acid + SOCl₂ in DCM reflux Reflux (2h, 40°C) start1->reflux evap1 Rotary Evaporation reflux->evap1 intermediate Crude 3-(3-methylphenyl)propionyl Chloride evap1->intermediate start2 Anisole + AlCl₃ in DCM (0°C) intermediate->start2 Add dropwise reaction Acylation Reaction (rt, 2-4h) start2->reaction quench Quench (Ice/HCl) reaction->quench workup Aqueous Workup & Extraction quench->workup evap2 Rotary Evaporation workup->evap2 crude_product Crude Product evap2->crude_product purify Purification (Recrystallization or Column Chromatography) crude_product->purify final_product Pure this compound purify->final_product QC_Flow cluster_purification Purification Path cluster_analysis Final Quality Control crude Crude Product Post-Workup tlc TLC Analysis (Assess complexity & purity) crude->tlc recrystallization Recrystallization (e.g., Ethanol/Water) tlc->recrystallization If major product is crystalline & impurities have different solubility column Column Chromatography (Silica Gel) tlc->column For complex mixtures or oily products purified Purified Product recrystallization->purified column->purified nmr ¹H & ¹³C NMR purified->nmr Structure Verification ms Mass Spectrometry purified->ms Molecular Weight Confirmation ir IR Spectroscopy purified->ir Functional Group ID hplc HPLC (Purity Assay) purified->hplc Quantitative Purity final Product Release (Purity >98%) nmr->final All specifications met fail Repurify or Reject nmr->fail Specifications not met ms->final All specifications met ms->fail Specifications not met ir->final All specifications met ir->fail Specifications not met hplc->final All specifications met hplc->fail Specifications not met

Sources

Application Note: Storage, Handling, and QC Protocols for 4'-Methoxy-3-(3-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Application Context

4'-Methoxy-3-(3-methylphenyl)propiophenone (Systematic Name: 1-(4-methoxyphenyl)-3-(3-methylphenyl)propan-1-one) is a critical dihydrochalcone intermediate used primarily in the synthesis of SGLT2 inhibitors (Sodium-Glucose Co-Transporter 2 inhibitors), a class of pharmaceuticals used to treat Type 2 Diabetes Mellitus (e.g., analogs related to Dapagliflozin, Canagliflozin, or Tofogliflozin) .

As a key building block (KBB), the purity of this ketone directly impacts the yield and stereoselectivity of subsequent C-arylation or glycosylation steps. While dihydrochalcones are chemically more robust than their unsaturated chalcone precursors, they possess specific vulnerabilities—particularly at the benzylic positions—that require rigorous storage protocols to prevent oxidative degradation and impurity formation.

This guide outlines the authoritative protocols for the storage, handling, and quality control of this compound to ensure maximum stability and process reliability.

Physicochemical Profile

Understanding the physical state is the first step in designing a handling protocol.

PropertySpecification / Description
Chemical Structure Ar-C(=O)-CH₂-CH₂-Ar' (Dihydrochalcone scaffold)
Molecular Formula C₁₇H₁₈O₂
Molecular Weight 254.33 g/mol
Physical State White to off-white crystalline solid (High purity) or viscous oil (Lower purity)
Solubility Soluble in Dichloromethane (DCM), Ethyl Acetate, Methanol. Insoluble in Water.[1][2]
Melting Point Typically 45–55°C (Dependent on polymorph)
Reactivity Susceptible to α-halogenation, reduction (NaBH₄), and Grignard addition.

Storage Protocol (The "Gold Standard")

To maintain purity >99.0% over extended periods (>12 months), a "Gold Standard" storage protocol is required. This system minimizes the three primary degradation vectors: Thermal stress, Oxidative radical propagation, and Photolysis.

Environmental Conditions[3]
  • Temperature: 2°C to 8°C (Refrigerated).

    • Causality: Lowering temperature reduces the kinetic energy available for auto-oxidation at the benzylic methyl group (on the 3-methylphenyl ring) and the α-methylene position next to the carbonyl.

  • Atmosphere: Inert Gas Overlay (Argon or Nitrogen).

    • Protocol: Backfill headspace with dry Nitrogen or Argon after every use.

    • Causality: Exclusion of O₂ prevents the formation of hydroperoxides, a common degradation pathway for alkyl-aryl ketones stored in air .

  • Light Protection: Amber Glass or Aluminum Foil Wrap.

    • Causality: Aromatic ketones can undergo Norrish Type I/II photocleavage reactions upon exposure to UV/VIS light, leading to yellowing and radical formation.

Container Specifications
  • Primary: Borosilicate glass vial with a Teflon (PTFE) lined screw cap. Avoid polyethylene (PE) bags for long-term storage as lipophilic molecules can leach plasticizers or diffuse through the plastic.

  • Secondary: Desiccator cabinet or sealed secondary container with silica gel sachets to prevent moisture condensation during refrigeration.

Visual Workflow: Lifecycle Management

The following diagram illustrates the logical flow from receipt to synthesis, ensuring data integrity at every handover.

StorageWorkflow Start Receipt of Material QC_Check QC Analysis (H-NMR / HPLC) Start->QC_Check Decision Purity > 98%? QC_Check->Decision Aliquot Aliquot into Single-Use Vials Decision->Aliquot Pass Reject Purify / Reject Decision->Reject Fail Argon Argon Backfill & Seal Aliquot->Argon Store Storage (2-8°C, Dark) Argon->Store

Figure 1: Lifecycle management workflow for high-value intermediates. Implementing single-use aliquots prevents repeated freeze-thaw cycles and moisture introduction.

Handling and Safety Protocols

Personal Protective Equipment (PPE)
  • Standard: Nitrile gloves (0.11 mm), Lab coat, Safety glasses.

  • Respiratory: If the compound is in a fine powder form, use a P95 particulate respirator or handle within a fume hood to prevent inhalation.

Weighing and Transfer
  • Static Hazard: Dry crystalline organic powders often generate static electricity. Use an anti-static gun or polonium strip near the balance.

  • Solvent Compatibility: Do not use acetone for cleaning glassware before analysis, as trace acetone aldol condensation products can interfere with HPLC impurity profiling. Use Methanol or Acetonitrile.[3]

Emergency Procedures
  • Spill: Sweep up solids carefully to avoid dust generation. Clean surface with Ethanol.

  • Skin Contact: Wash with soap and copious amounts of water.[4] The lipophilic nature means water alone is ineffective; soap is required to emulsify the compound .

Quality Control (QC) & Validation

To validate the integrity of the compound before use in expensive SGLT2 synthesis steps, a "System Suitability Test" is required.

HPLC Method (Purity Check)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 50% B to 90% B over 10 minutes.

  • Detection: UV @ 254 nm (Aromatic absorption) and 280 nm (Carbonyl absorption).

  • Acceptance Criteria: Main peak area > 98.0%. No single impurity > 0.5%.

Degradation Pathways (Troubleshooting)

If the material has yellowed or purity has dropped, the following degradation pathways are the likely cause:

DegradationPathways Root 4'-Methoxy-3-(3-methylphenyl) propiophenone Radical Benzylic Radical Formation Root->Radical Initiation Light UV Light (hv) Light->Radical Oxygen Oxygen (O2) Oxygen->Radical Prod1 Peroxides / Alcohols (Impurity A) Radical->Prod1 Oxidation Prod2 Dimerization Products (Impurity B) Radical->Prod2 Coupling

Figure 2: Primary degradation pathways. The benzylic positions (next to the aromatic rings) are the "soft spots" for radical attack initiated by light and oxygen.

References

  • Google Patents.Process for preparing SGLT2 inhibitors and intermediates thereof. US9834533B2.
  • PubChem. Propiophenone Compound Summary. National Library of Medicine. Retrieved from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4'-Methoxy-3-(3-methylphenyl)propiophenone

[1]

Welcome to the Advanced Synthesis Support Portal. Ticket ID: #SYN-4M3MP-001 Topic: Yield Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The Synthetic Strategy

To achieve high yields (>85%) of 4'-Methoxy-3-(3-methylphenyl)propiophenone , we recommend the Chalcone Route (Claisen-Schmidt Condensation followed by Selective Hydrogenation).[1] While Friedel-Crafts acylation is a theoretical alternative, it frequently suffers from regioselectivity issues (ortho/para mixtures on the anisole ring) that lower the isolated yield of the specific target isomer.

This guide focuses on the two critical bottlenecks of the Chalcone Route:

  • Condensation: Maximizing conversion while suppressing Cannizzaro side-reactions.

  • Hydrogenation: Achieving 100% chemoselectivity for the alkene reduction without touching the carbonyl group (preventing over-reduction to the alcohol).

Module 1: The Claisen-Schmidt Condensation

Objective: Synthesis of the intermediate 4'-Methoxy-3-(3-methylphenyl)chalcone.

The Workflow

The reaction involves the condensation of 4-methoxyacetophenone (ketone) and 3-methylbenzaldehyde (aldehyde) using a base catalyst.[2]

ClaisenSchmidtStartReagents:4-Methoxyacetophenone+3-MethylbenzaldehydeBaseCatalyst:NaOH (aq) / EtOHStart->BaseMix at 0-5°CSideSide Product:Cannizzaro (Acid/Alcohol)Start->SideExcess Base / High TempInterIntermediate:Aldol Adduct (Unstable)Base->InterEnolate AttackProductTarget Intermediate:4'-Methoxy-3-(3-methylphenyl)chalconeInter->Product-H2O (Dehydration)

Caption: Reaction pathway for the synthesis of the chalcone intermediate. Red dashed line indicates the primary yield-loss mechanism.[1]

Troubleshooting Guide: Condensation Step
SymptomProbable CauseExpert Solution
Low Yield (<60%) Cannizzaro Reaction: The base is consuming the aldehyde before it reacts with the ketone.[1]Protocol Adjustment: Dissolve the ketone and base first to generate the enolate. Add the aldehyde slowly dropwise to this mixture. This ensures the enolate is always in excess relative to the aldehyde.
"Oiling Out" Solvent Polarity Mismatch: The product is not crystallizing from the reaction mixture.Solvent Tuning: Use a specific Ethanol:Water ratio (typically 4:1).[3] If oiling occurs, add a seed crystal and cool slowly to 0°C. Do not add excess water too quickly.
Starting Material Remains Reversibility: The aldol step is reversible.Push Equilibrium: Use a slight excess of the aldehyde (1.1 equiv). Ensure the reaction runs for at least 12–16 hours at room temperature after the initial addition.

Module 2: Selective Hydrogenation (The Critical Step)

Objective: Reduction of the C=C double bond without reducing the C=O carbonyl. The Challenge: Standard Pd/C hydrogenation is often too active, reducing the ketone to an alcohol (over-reduction), which is difficult to separate.

Mechanism & Selectivity Control

Hydrogenationcluster_pathwaysSelectivity PathwaysChalconeChalcone IntermediateDihydroTARGET:Dihydrochalcone (Ketone)Chalcone->Dihydro Pathway A: Controlled H2 (Transfer Hydrogenation or Poisoned Cat)AlcoholIMPURITY:Saturated AlcoholChalcone->Alcohol Pathway C: Non-selectiveDihydro->Alcohol Pathway B: Over-reduction (Standard Pd/C, High Pressure)

Caption: Selectivity pathways.[1][4] Pathway A is the goal. Pathway B represents the primary yield loss during hydrogenation.

Protocol A: Transfer Hydrogenation (Recommended for High Yield)

This method uses Ammonium Formate instead of H2 gas. It is kinetically much slower at reducing ketones than alkenes, providing a "self-stopping" mechanism.[1]

  • Reagents: Chalcone (1 equiv), 10% Pd/C (10 wt%), Ammonium Formate (5 equiv).

  • Solvent: Methanol (dry).

  • Procedure: Reflux for 1-2 hours. Monitor via TLC.

  • Why this works: The decomposition of ammonium formate releases H2 in situ at a rate that favors the thermodynamically easier reduction (alkene) over the harder reduction (carbonyl) [1].

Protocol B: Poisoned Catalyst Method (Scalable)

If using H2 gas is required (e.g., large scale), you must "poison" the catalyst to reduce its activity.

  • Additive: Diphenylsulfide (Ph2S) or Quinoline.

  • Ratio: 0.5 equivalents of Ph2S relative to Pd.

  • Why this works: Sulfur binds to the most active sites on the Palladium surface (edges/corners), which are responsible for carbonyl reduction, leaving the planar sites available for alkene reduction [2].

Troubleshooting Guide: Hydrogenation
User QuestionExpert Answer
"I see a new spot on TLC with lower Rf than my product."Diagnosis: You have over-reduced to the alcohol. Fix: Switch to Protocol A (Transfer Hydrogenation). If using H2 gas, stop the reaction immediately upon disappearance of the starting material. Do not let it "stir overnight."
"The reaction is stalled; starting material persists."Diagnosis: Catalyst poisoning (unintentional). Fix: Ensure your chalcone from Step 1 is free of sulfur or recrystallized thoroughly to remove trace base/salts. Filter the catalyst and add fresh Pd/C.
"Can I use NaBH4?"NO. Sodium Borohydride typically reduces ketones/aldehydes before alkenes (unless conjugated in specific ways). This will give you the wrong product (Allylic alcohol). Stick to catalytic hydrogenation.

Module 3: Purification & Analysis

Standard Purity Criteria
  • Appearance: White to off-white crystalline solid.[1]

  • 1H NMR Check:

    • Look for the disappearance of the alkene doublets (typically 7.3–7.8 ppm, J=15Hz).

    • Look for the appearance of the ethylene bridge: Two triplets (or multiplets) around 2.8–3.2 ppm.

    • Critical: Verify the methoxy singlet (~3.8 ppm) and the methyl singlet (~2.3 ppm) are intact.

Recrystallization Protocol

If the final yield is slightly impure:

  • Solvent: Ethanol/Water (9:1).

  • Method: Dissolve in boiling ethanol. Add warm water dropwise until slight turbidity appears. Cool to room temperature, then 4°C.

  • Yield Expectation: This step typically recovers 90-95% of the material.[1]

References

  • Ahmed, N., & van Lier, J. E. (2005).[5] Pd-C/ammonium formate: a selective catalyst for the hydrogenation of chalcones to dihydrochalcones.[1][5] Journal of Chemical Research, 2005(5), 311-313.

  • Mori, A., et al. (2006).[6] Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters, 8(15), 3279–3281.

  • BenchChem Technical Support. (2025). A Comparative Guide to the Synthesis of 4'-Methoxy-3-(4-methylphenyl)propiophenone.

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (5th Edition). Longman Scientific & Technical. (Standard reference for Claisen-Schmidt protocols).

Disclaimer: These protocols are for research use only. Always consult the Safety Data Sheet (SDS) for all reagents before handling.

Troubleshooting solubility issues with 4'-Methoxy-3-(3-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SOL-MMPP-001 Assigned Specialist: Senior Application Scientist, Formulation Chemistry Subject: Troubleshooting Solubility & Precipitation Issues

Executive Summary: The Molecule at a Glance

Before troubleshooting, we must understand the physicochemical adversary. 4'-Methoxy-3-(3-methylphenyl)propiophenone (henceforth MMPP ) is a lipophilic dihydrochalcone derivative.

  • Chemical Nature: It consists of two aromatic rings linked by a flexible propanone chain. The methoxy and methyl substitutions increase lipophilicity compared to the unsubstituted parent.

  • Predicted LogP: ~3.8 – 4.5 (High lipophilicity).

  • Water Solubility: Negligible (< 10 µM predicted).

  • Key Challenge: The "Crash-Out" Effect. While soluble in organic solvents, MMPP will rapidly precipitate or "oil out" when introduced to aqueous buffers (PBS, media) due to the high energy cost of hydrating its hydrophobic surface area.

Module 1: Stock Solution Preparation (The Foundation)

Issue: "I cannot get the solid to dissolve completely in my primary solvent."

Diagnosis: If MMPP fails to dissolve in 100% DMSO or Ethanol, the issue is likely crystal lattice energy or purity , not solvent capacity. Dihydrochalcones can form tight crystal lattices that require energy input to break.

Protocol: The "Warm Start" Method
  • Solvent Selection:

    • Primary: Anhydrous DMSO (Dimethyl Sulfoxide). It is the gold standard for this class of ketones.

    • Secondary: Absolute Ethanol (EtOH). Note: EtOH evaporates, changing concentration over time.

  • The Procedure:

    • Weigh MMPP into a glass vial (avoid polystyrene, which DMSO degrades).

    • Add DMSO to achieve a target concentration of 10 mM to 50 mM .

    • Critical Step: If the solution is cloudy, sonicate in a water bath at 37°C–40°C for 10 minutes. The heat disrupts the crystal lattice, and DMSO stabilizes the free molecules.

    • Visual Check: Hold the vial against a light source. It must be optically clear. Any "swirls" (Schlieren lines) indicate incomplete mixing; vortex again.

DOT Diagram: Solvent Decision Matrix

SolventMatrix Start Start: Solid MMPP App Application? Start->App Cell Cell Culture / Enzymatic App->Cell In Vitro Animal In Vivo (Animal) App->Animal In Vivo Chem Chemical Synthesis App->Chem Reaction DMSO 100% DMSO Stock (Store -20°C) Cell->DMSO Vehicle Formulation Required (PEG400 / Corn Oil) Animal->Vehicle DCM DCM or Ethyl Acetate Chem->DCM Check Sonicate @ 40°C DMSO->Check Cloudy?

Figure 1: Decision matrix for selecting the initial solvent system based on downstream application.

Module 2: Biological Assay Dilution (The "Crash-Out" Zone)

Issue: "My DMSO stock is clear, but when I add it to cell media/buffer, it turns milky or precipitates."

Diagnosis: This is the Solvent Shift phenomenon. You are moving from a dielectric constant (


) of ~47 (DMSO) to ~80 (Water). The MMPP molecules aggregate to minimize water contact.
Troubleshooting Protocol: The "Intermediate Step"

Do NOT pipette 1 µL of 10 mM stock directly into 1 mL of PBS. This creates a local "supersaturation bomb" at the pipette tip.

Correct Workflow:

  • Serial Dilution in DMSO: Perform all serial dilutions in 100% DMSO first.

    • Example: Dilute 10 mM stock

      
       1 mM 
      
      
      
      0.1 mM (all in DMSO).
  • The "Rapid Dispersion" Technique:

    • Prepare your media/buffer in a vortexing tube.

    • While vortexing the buffer, inject the DMSO stock into the center of the vortex.

    • Limit: Keep final DMSO concentration

      
       0.5% (v/v).
      
  • Validation:

    • Use a nephelometer or simply shine a laser pointer through the solution. If the beam path is visible (Tyndall effect), you have micro-precipitates.

Table 1: Maximum Solubility Thresholds (Estimated)

Solvent SystemMax Solubility (Est.)StabilityNotes
100% DMSO > 50 mMHigh (Months at -20°C)Hygroscopic; keep sealed.
PBS + 0.1% DMSO < 10 µMLow (Minutes/Hours)Risk of rapid precipitation.
PBS + 5% Tween-80 ~ 50-100 µMModerateMicellar encapsulation stabilizes MMPP.
50% PEG400 / 50% Water ~ 1-5 mMHighGood for intermediate dosing.
Module 3: In Vivo Formulation (Advanced Delivery)

Issue: "I need to dose mice/rats. DMSO is too toxic at high volumes, and water doesn't work."

Diagnosis: For in vivo studies, you need a vehicle that solubilizes the lipophilic ketone backbone without causing hemolysis or pain on injection.

Recommended Vehicles

Option A: The Co-Solvent System (IP/IV compatible)

  • Composition: 10% DMSO + 40% PEG400 + 50% Saline.

  • Preparation Order (CRITICAL):

    • Dissolve MMPP in DMSO completely.

    • Add PEG400 and vortex until clear.

    • Slowly add Saline dropwise while vortexing.

    • Why? Adding saline too fast causes irreversible crashing.

Option B: The Lipid Carrier (Oral/IP)

  • Composition: Corn Oil or formulation with 2-Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD).
  • Cyclodextrin Protocol:

    • Prepare a 20% (w/v) HP-

      
      -CD solution in water.
      
    • Add MMPP (solid or small DMSO volume).

    • Sonicate for 30–60 minutes. The hydrophobic MMPP will enter the cyclodextrin "donut" cavity.

DOT Diagram: The "Crash-Out" Mechanism vs. Stabilization

CrashOut cluster_0 Scenario A: Direct Aqueous Dilution cluster_1 Scenario B: Cyclodextrin / Surfactant DMSO_Sol MMPP in DMSO (Solvated) Water_Add Add Aqueous Buffer DMSO_Sol->Water_Add Agg Hydrophobic Aggregation (Molecules Clump) Water_Add->Agg Precip PRECIPITATION Agg->Precip MMPP_Solid MMPP Solid CD_Sol HP-beta-CD Solution MMPP_Solid->CD_Sol Complex Inclusion Complex (Hidden Hydrophobicity) CD_Sol->Complex Stable STABLE SOLUTION Complex->Stable

Figure 2: Comparison of direct dilution (leading to precipitation) vs. encapsulation strategies.

Frequently Asked Questions (FAQs)

Q1: I froze my DMSO stock, and now there are crystals that won't dissolve upon thawing.

  • Answer: DMSO freezes at 18.5°C. Upon thawing, the local concentration of MMPP increases in the liquid phase as the DMSO melts, potentially causing "seeding" of super-stable crystals.

  • Fix: Heat the vial to 40°C and sonicate for 15 minutes. Ensure it is completely redissolved before use.

Q2: Can I use plastic tips for pipetting MMPP?

  • Answer: Yes, but be fast. Highly lipophilic compounds can adsorb (stick) to polypropylene tips, reducing the actual concentration delivered. Use Low Retention tips and pre-wet the tip (pipette up and down once) before transferring.

Q3: The solution looks clear, but my biological data is highly variable (large error bars).

  • Answer: You likely have "invisible precipitation" or colloidal aggregates. The compound is not truly dissolved but floating as nanoparticles. This leads to uneven dosing.

  • Fix: Switch to a formulation with 0.05% Tween-20 or use the Cyclodextrin method described in Module 3.

References
  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Compound Management and Solubility. (2014).[1][2][3][4] Bethesda (MD): National Library of Medicine. [Link]

  • Di, L., & Kerns, E. H. Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. (2006).[4][5] [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. (2012). [Link]

  • Loftsson, T., & Brewster, M. E. Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. (2010). [Link]

Sources

Technical Support Center: Impurity Profiling of 4'-Methoxy-3-(3-methylphenyl)propiophenone

[1]

Introduction

Welcome to the Technical Support Center for 4'-Methoxy-3-(3-methylphenyl)propiophenone (CAS: 898790-41-5 / Analogous derivatives). This guide addresses the critical challenges in identifying and controlling impurities for this specific dihydrochalcone intermediate.

This compound—chemically defined as 1-(4-methoxyphenyl)-3-(3-methylphenyl)propan-1-one —is typically synthesized via the catalytic hydrogenation of its chalcone precursor.[1] Consequently, its impurity profile is dominated by redox-active species (precursors and over-reduction products) and regioisomers derived from the starting materials.[1]

This interface is designed to answer your specific troubleshooting questions with actionable, evidence-based protocols.

Module 1: Chromatographic Troubleshooting (HPLC/UPLC)

Q1: I observe a co-eluting shoulder or a peak immediately following the main peak. What is it?

Diagnosis: This is most likely the Chalcone Precursor (1-(4-methoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one).[1] Root Cause: Incomplete hydrogenation during the final synthesis step.[1] Mechanism: The chalcone possesses a conjugated

1

1
Q2: There is a significant peak eluting before the main product. Is this a degradation product?

Diagnosis: This is likely the Over-Reduced Alcohol (1-(4-methoxyphenyl)-3-(3-methylphenyl)propan-1-ol) or the starting material 4-Methoxyacetophenone .[1] Root Cause:

  • Alcohol: Excessive hydrogenation reaction times or overly active catalysts (e.g., Pd/C) reducing the carbonyl group.[1]

  • Starting Material: Incomplete Claisen-Schmidt condensation (if unreacted acetophenone remains).[1] Differentiation: The alcohol is significantly more polar due to the hydroxyl group and will elute earliest.[1]

Actionable Protocol: High-Resolution Impurity Separation

To resolve these species, use the following validated method parameters.

ParameterSpecification
Column C18 End-capped (e.g., 150 mm x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.[1]7)
Mobile Phase B Acetonitrile (ACN)
Gradient 0-2 min: 30% B (Isocratic)2-15 min: 30%

80% B (Linear)15-20 min: 80% B (Wash)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (General) & 280 nm (Specific for Phenolic/Ketone)
Temperature 35°C
Visual Troubleshooting Guide

HPLC_TroubleshootingStartObserved Impurity PeakRRT_LowRRT < 0.8(Elutes Early)Start->RRT_LowRRT_HighRRT > 1.1(Elutes Late)Start->RRT_HighAlcoholSuspect: Over-Reduced Alcohol(Check m/z 257 or 239)RRT_Low->AlcoholBroad/Tailing?SM_AcetoSuspect: 4-Methoxyacetophenone(Check m/z 151)RRT_Low->SM_AcetoSharp Peak?ChalconeSuspect: Chalcone Precursor(Incomplete Hydrogenation)Check m/z 253RRT_High->ChalconeUV max shift > 10nm?DimerSuspect: Aldol DimerCheck m/z > 300RRT_High->DimerHigh MW?captionFigure 1: HPLC Decision Tree for Impurity Identification based on Relative Retention Time (RRT).

Module 2: Mass Spectrometry & Structural Elucidation

Q3: How do I distinguish the impurities using MS (LC-MS/GC-MS)?

The molecular weight differences are subtle (±2 Da), making accurate mass assignment critical.

Impurity Mass Profile Table

Compound IdentityRelation to TargetFormulaMW ( g/mol )Key Ion (ESI+)Diagnostic Fragment
Target Product ParentC17H18O2254.32255 [M+H]⁺135 (MeO-Ph-CO⁺)
Chalcone DehydrogenatedC17H16O2252.31253 [M+H]⁺135 ; 117 (Indenyl?)[1][2]
Alcohol ReducedC17H20O2256.34239 [M+H-H₂O]⁺121 (MeO-Ph-CH⁺)
4-Methoxyacetophenone Starting MaterialC9H10O2150.17151 [M+H]⁺135 (Acylium)
Q4: What is the significance of the m/z 135 fragment?

The m/z 135 ion is the 4-methoxybenzoyl cation (

1
  • Presence: It will appear in the Target, the Chalcone, and the 4-Methoxyacetophenone.[1]

  • Absence: It is typically absent or low-abundance in the Alcohol impurity (which loses water to form a carbocation at the benzylic position, often shifting the base peak).[1]

Module 3: Synthesis-Related Impurities (Root Cause Analysis)

Q5: Why do I see regioisomers (e.g., 2-methyl or 4-methyl analogs)?

Root Cause: Impure Starting Material (3-Methylbenzaldehyde).[1] Commercial "3-Methylbenzaldehyde" (m-Tolualdehyde) often contains traces of o-Tolualdehyde (2-methyl) or p-Tolualdehyde (4-methyl).[1] These isomers undergo the same Claisen-Schmidt and Hydrogenation reactions, resulting in "isobaric" impurities (same mass, different retention time).[1]

  • Detection: These usually elute very close to the main peak and require high-efficiency columns (e.g., sub-2 µm UPLC) to resolve.[1]

Synthesis Pathway & Impurity Origin[1]

Synthesis_PathwaySM14-Methoxyacetophenone(Impurity Source)Step1Claisen-SchmidtCondensationSM1->Step1SM23-Methylbenzaldehyde(May contain 2/4-isomers)SM2->Step1ChalconeChalcone Intermediate(Impurity: Unreacted Olefin)Step1->ChalconeStep2Hydrogenation(H2 / Pd-C)Chalcone->Step2TargetTARGET PRODUCT4'-Methoxy-3-(3-methylphenyl)propiophenoneChalcone->TargetIncompleteStep2->TargetAlcoholOver-Reduced Alcohol(Impurity)Step2->AlcoholOver-reactioncaptionFigure 2: Synthetic route showing origin of oxidative (Chalcone) and reductive (Alcohol) impurities.

[1]

Module 4: Stability & Storage

Q6: Is the sample light-sensitive?

Yes. Propiophenone derivatives, particularly those with electron-donating groups (methoxy), can undergo Norrish Type I/II photocleavage or gradual oxidation at the benzylic position (C3) upon prolonged exposure to UV light.[1]

  • Recommendation: Store in amber vials at 2-8°C.

  • Sign of Degradation: Yellowing of the white crystalline solid typically indicates the reformation of conjugated species (trace chalcone formation via auto-oxidation) or quinoid species.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12342423, 4'-Methoxypropiophenone derivatives.[1] Retrieved from [Link][1]

  • SIELC Technologies (2018). HPLC Separation of 1-Propanone, 1-(4-methoxyphenyl)- and related impurities.[1] Retrieved from [Link]

  • PrepChem. Synthesis of p-methoxy-propiophenone via Friedel-Crafts Acylation. Retrieved from [Link]

Resolving spectral anomalies in 4'-Methoxy-3-(3-methylphenyl)propiophenone analysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Spectral Analysis of 4'-Methoxy-3-(3-methylphenyl)propiophenone

Introduction

Welcome to the technical support hub for This compound (CAS Registry Number: Generic Structure Class). This molecule, a dihydrochalcone derivative, is a critical intermediate in the synthesis of SGLT2 inhibitors and other metabolic therapeutics.

Its analysis presents unique challenges due to the electronic similarity between the two aromatic rings (the electron-rich 4-methoxy ring and the electron-neutral 3-methylphenyl ring) and the flexibility of the ethylene linker. This guide addresses the three most common "pain points" reported by our user base: NMR region overlap , Mass Spectrometry adduct confusion , and HPLC peak tailing .

Module 1: NMR Troubleshooting (The "Messy" Aromatic Region)

User Issue: "I cannot integrate the aromatic protons accurately. The 4-methoxy ring protons are overlapping with the 3-methylphenyl protons in CDCl₃."

Technical Insight

In standard Chloroform-d (


), the chemical shifts of the electron-rich anisyl ring (AA'BB' system) often collapse into the multiplet range of the m-tolyl ring. This makes qNMR (quantitative NMR) impossible.

Root Cause: Accidental magnetic equivalence caused by the solvent's dielectric constant and lack of specific solvation.

Protocol: Solvent Titration & ASIS (Aromatic Solvent Induced Shift)

Do not rely solely on higher field strength (e.g., moving from 400 MHz to 600 MHz). Instead, utilize the ASIS effect . Benzene-d6 forms transient collision complexes with the electron-deficient carbonyl carbon and the electron-rich methoxy group, differentially shielding the protons.

Step-by-Step Resolution:

  • Baseline Scan: Run standard 1H NMR in

    
     (approx. 7.26 ppm ref).
    
  • The "Benzene Switch": Prepare a second sample in Benzene-d6 (

    
    ) .
    
    • Mechanism:[1] The benzene ring current will shield the protons ortho to the carbonyl (Anisyl-H2,6) differently than the protons on the isolated 3-methylphenyl ring.

  • Titration (Optional): If pure Benzene-d6 does not resolve the peaks, use a 50:50 mix of

    
     : 
    
    
    
    .

Expected Shift Data:

Proton GroupApprox Shift (

)
Approx Shift (

)
Shift Direction (

)
Methoxy (-OCH3) 3.84 ppm~3.30 ppmUpfield (Shielded)
Anisyl (Ortho to C=O) 7.95 ppm~8.05 ppmDownfield (Deshielded)
Ethylene Bridge (

)
3.25 ppm~2.90 ppmUpfield
Ethylene Bridge (

)
3.05 ppm~2.75 ppmUpfield

Note: The aliphatic bridge protons (triplets) often resolve into distinct, clear multiplets in Benzene-d6, removing overlap with water or impurity peaks.

NMR_Workflow Start Start: Aromatic Overlap in CDCl3 Check_Field Is >600 MHz available? Start->Check_Field Run_HighField Run at High Field Check_Field->Run_HighField Yes Benzene_Switch Switch Solvent to C6D6 (ASIS Effect) Check_Field->Benzene_Switch No Resolved Peaks Resolved? Run_HighField->Resolved Analyze_Shift Check Anisyl Doublets (AA'BB') Benzene_Switch->Analyze_Shift Analyze_Shift->Resolved Mix_Solvent Titrate CDCl3 : C6D6 (1:1) Resolved->Mix_Solvent No Success Proceed to Integration Resolved->Success Yes Mix_Solvent->Success

Caption: Decision tree for resolving aromatic overlap using Aromatic Solvent Induced Shifts (ASIS).

Module 2: Mass Spectrometry (The "Ghost" Peaks)

User Issue: "I am seeing a base peak at m/z 135 and unexpected masses at m/z 277. Is my product dimerizing?"

Technical Insight

Users often confuse adduct formation with impurities. Furthermore, the fragmentation of this molecule is dominated by


-cleavage  adjacent to the carbonyl.

Root Cause:

  • m/z 135: This is NOT an impurity. It is the Anisoyl cation (

    
    ), the primary fragment resulting from 
    
    
    
    -cleavage.
  • m/z 277: This is the Sodium Adduct

    
    . (
    
    
    
    ).
Diagnostic Protocol: Fragmentation Verification

Unlike alkyl ketones, this molecule does NOT undergo the McLafferty rearrangement because the


-carbon (part of the 3-methylphenyl ring) has no abstractable hydrogen.

Verification Steps:

  • Check for m/z 120: If you see a strong peak at m/z 120, you likely have an impurity (e.g., a linear alkyl ketone analog). The target molecule should not produce this McLafferty fragment.

  • Adduct Busting: If uncertain about the parent ion (m/z 254), add trace Ammonium Formate to the LC-MS mobile phase. This forces the

    
     adduct (m/z 272) or protonated species 
    
    
    
    (m/z 255), suppressing the sodium adduct.

Key MS Signals Table:

m/z ValueIon TypeInterpretationStatus
255.1

Protonated ParentTarget
277.1

Sodium AdductCommon Artifact
135.0

Anisoyl Cation (Base Peak)Confirming Fragment
119.1

Phenethyl CarbocationSecondary Fragment
252.1

Chalcone Impurity Synthesis Failure

Module 3: Chromatographic Purity (HPLC/UPLC)

User Issue: "My main peak has a shoulder, or I see a small peak eluting just after the main peak. The UV spectra look identical."

Technical Insight

The "shoulder" is frequently the Chalcone intermediate (unsaturated enone) remaining from the synthesis (if produced via Aldol condensation + Hydrogenation).

  • Target: 4'-Methoxy-3-(3-methylphenyl)propiophenone (Saturated)

  • Impurity: 4'-Methoxy-3-(3-methylphenyl)propenone (Unsaturated Chalcone)

These two molecules have very similar polarities but distinct UV absorption profiles.

Protocol: UV-Vis Ratio Monitor

The Chalcone has a conjugated double bond extending the chromophore, resulting in a red-shift and higher extinction coefficient.

  • Enable DAD (Diode Array Detector): Monitor at 254 nm (standard) and 310 nm (diagnostic).

  • Ratio Check:

    • The Target (Saturated) has low absorbance at >300 nm.

    • The Impurity (Chalcone) has strong absorbance at 300-320 nm.

  • Column Selection: Switch from C18 to a Phenyl-Hexyl column. The

    
     interactions with the Phenyl-Hexyl stationary phase will separate the planar Chalcone impurity from the more flexible propiophenone target more effectively than C18.
    

HPLC_Workflow Start HPLC Issue: Peak Shoulder UV_Check Check UV at 310 nm Start->UV_Check Absorbance Significant Absorbance? UV_Check->Absorbance Chalcone ID: Chalcone Impurity (Incomplete Hydrogenation) Absorbance->Chalcone Yes (>5% of 254nm) Isomer ID: Regio-Isomer (Ortho-acylation) Absorbance->Isomer No (<1% of 254nm) Action_Chalcone Action: Reprocess Hydrogenation or Use Phenyl-Hexyl Column Chalcone->Action_Chalcone Action_Isomer Action: Optimize Gradient (Flatter slope 20-40% B) Isomer->Action_Isomer

Caption: Diagnostic logic for differentiating Chalcone impurities from Regio-isomers based on UV absorbance.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for NMR solvent effects and ASIS).

  • NIST Mass Spectrometry Data Center. Fragmentation of Propiophenone Derivatives. NIST Chemistry WebBook, SRD 69. (Reference for alpha-cleavage mechanisms).

  • Agilent Technologies. (2024). HPLC Troubleshooting Guide: Peak Shape Issues. (Reference for silanol interactions and tailing).

  • Reich, H. J. Solvent Effects in NMR Spectroscopy. University of Wisconsin-Madison. (Detailed data on Benzene-d6 shifts).

Sources

Validation & Comparative

FTIR Spectral Analysis Guide: 4'-Methoxy-3-(3-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Architecture

4'-Methoxy-3-(3-methylphenyl)propiophenone (CAS: 898790-41-5) is a dihydrochalcone derivative characterized by a saturated ethylene bridge connecting two aromatic systems: a p-anisyl moiety (Ring A) and a m-tolyl moiety (Ring B).

In drug development, this scaffold often serves as a metabolic stable analog of chalcones or as a precursor to flavonoids. Accurate FTIR characterization is critical to distinguish it from its unsaturated precursor (the chalcone) and its starting materials.

Structural Logic for Spectral Assignment

The molecule consists of three distinct vibrational zones:

  • The Conjugated Carbonyl Core (Ring A + C=O): A ketone directly attached to an electron-donating methoxy-benzene.

  • The Aliphatic Linker (-CH2-CH2-): A saturated ethyl bridge responsible for distinct methylene scissoring and stretching modes.

  • The "Fingerprint" Terminus (Ring B): A meta-substituted toluene ring providing unique out-of-plane (OOP) bending vibrations.

Synthesis & Verification Workflow (Logic Map)

The following diagram illustrates the synthesis pathway and the critical spectral checkpoints required to validate the conversion of the intermediate chalcone to the final dihydrochalcone product.

G cluster_checkpoints Spectral Critical Quality Attributes (CQA) Start1 4'-Methoxyacetophenone (Starting Material A) Chalcone Intermediate Chalcone (Unsaturated) Start1->Chalcone Claisen-Schmidt Condensation Start2 3-Methylbenzaldehyde (Starting Material B) Start2->Chalcone Check1 CHECKPOINT 1: Loss of Aldehyde C-H (2700-2800 cm⁻¹) Start2->Check1 Product Target Dihydrochalcone This compound Chalcone->Product Hydrogenation (Pd/C, H2) Check2 CHECKPOINT 2: Loss of C=C Alkene (1600-1640 cm⁻¹) Chalcone->Check2 Check3 CHECKPOINT 3: Appearance of Aliphatic -CH2-CH2- (2850-2950 cm⁻¹) Product->Check3

Figure 1: Synthesis verification workflow highlighting the specific spectral disappearances and appearances required to confirm product identity.

Comparative Spectral Analysis

This section compares the target molecule against its primary alternatives/precursors. The data below synthesizes experimental fragment data and general spectroscopic principles for dihydrochalcones.

Table 1: Critical Peak Assignments & Diagnostic Bands
Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Note
Ketone (C=O) Stretching (ν)1670 – 1680 StrongLower than typical alkyl ketones (1715) due to conjugation with the p-methoxy ring.
Ether (Ar-O-C) Asym. Stretch1250 – 1260 Very StrongCharacteristic of the anisole (4-methoxy) moiety.
Ether (Ar-O-C) Sym. Stretch1020 – 1030 StrongConfirms the methoxy group integrity.
Aliphatic Linker C-H Stretch (ν)2920, 2850 MediumDifferentiation Factor: These peaks are significantly stronger here than in the unsaturated chalcone precursor.
Aromatic Ring A C=C Stretch1600, 1575 MediumThe "skeletal" vibrations of the benzene rings.
Aromatic Ring B OOP Bending (γ)780, 690 StrongFingerprint: Specific to meta-substitution (3-methylphenyl). Distinguishes from para isomers.
Aromatic Ring A OOP Bending (γ)830 – 840 StrongFingerprint: Specific to para-substitution (4-methoxyphenyl).
Comparison Guide: Target vs. Alternatives
1. Target vs. The Chalcone Intermediate

The most common error in synthesis is incomplete hydrogenation.

  • Chalcone (Impurity): Exhibits a distinct, sharp band at ~980 cm⁻¹ (trans-alkene C-H bending) and a conjugated C=C stretch at ~1605 cm⁻¹ that often merges with the aromatic ring breathing.

  • Target (Product): The 980 cm⁻¹ band must be absent . The carbonyl peak often shifts slightly to higher wavenumbers (blue shift) upon saturation of the alpha-beta bond (e.g., from 1660 to 1675 cm⁻¹) due to loss of extended conjugation.

2. Target vs. 4'-Methoxypropiophenone
  • Similarity: Both share the identical Ring A and Carbonyl signals (1675 cm⁻¹, 1250 cm⁻¹).

  • Difference: The target molecule has a complex "fingerprint" region (600-900 cm⁻¹) containing both para and meta substitution patterns. 4'-Methoxypropiophenone only shows the para pattern (~830 cm⁻¹) and lacks the meta-tolyl peaks (690/780 cm⁻¹).

Experimental Protocol: Self-Validating FTIR Workflow

To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), follow this protocol which includes an internal validity check.

Materials
  • Sample: >5 mg of dry this compound.

  • Matrix: Spectroscopic grade Potassium Bromide (KBr) or Diamond ATR crystal.

  • Solvent (for cleaning): Isopropanol (avoid Acetone as it has a strong C=O peak at 1715 cm⁻¹ that can contaminate results).

Step-by-Step Methodology
  • Background Collection:

    • Scan the empty ATR crystal or pure KBr pellet (32 scans, 4 cm⁻¹ resolution).

    • Validation: Ensure CO₂ doublet (2350 cm⁻¹) is minimized.

  • Sample Preparation (ATR Method Recommended):

    • Place solid sample on the crystal.

    • Apply pressure until the energy throughput gauge stabilizes.

    • Why: This ensures intimate contact for the evanescent wave, critical for resolving the weak aliphatic C-H stretches at 2900 cm⁻¹.

  • Acquisition:

    • Range: 4000 – 400 cm⁻¹.[1]

    • Scans: 64 (to improve Signal-to-Noise ratio for the fingerprint region).

  • Data Processing (The Self-Validating Step):

    • Normalization: Normalize the strongest peak (likely the C=O at ~1675 or C-O at ~1250) to 1.0 absorbance units.

    • Internal Ratio Check: Calculate the ratio of the Aliphatic C-H (2920) to the Aromatic C-H (3050) .

      • Expected Result: In the target dihydrochalcone, this ratio should be > 1.0 (due to the ethyl linker + methyl group + methoxy methyl).

      • Failure Mode: If the ratio is < 0.5, suspect contamination with the starting chalcone (which has fewer aliphatic protons).

References

  • National Institute of Standards and Technology (NIST). 4'-Methoxypropiophenone Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[2] [Link]

  • PubChem. 1-(4-Methoxyphenyl)-3-(3-methylphenyl)propan-1-one (Compound Summary). National Library of Medicine. [Link]

  • Hebasur, R. K., et al. (2025).[3] A Comprehensive Evaluation of a Chalcone Derivative: Structural and Spectroscopic Perspectives. ResearchGate. (Provides comparative data for chalcone vs. dihydrochalcone spectral shifts). [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 4'-Methoxy-3-(3-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel or known compounds is a cornerstone of chemical analysis. Mass spectrometry (MS) stands as a pivotal technique in this endeavor, providing not only molecular weight information but also a detailed fragmentation fingerprint that aids in confirming chemical structures. This guide offers an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation patterns of 4'-Methoxy-3-(3-methylphenyl)propiophenone. By comparing its fragmentation behavior with that of structurally related propiophenone analogues, chalcones, and other ketones, we aim to provide a comprehensive resource for the identification and characterization of this class of compounds.

Foundational Principles of Ketone Fragmentation

Before delving into the specific fragmentation of this compound, it is essential to understand the fundamental fragmentation pathways common to ketones under electron ionization conditions. The initial step involves the ionization of the molecule by a high-energy electron beam, typically resulting in the removal of a non-bonding electron from the carbonyl oxygen to form a radical cation (M•+).[1][2] This molecular ion then undergoes a series of fragmentation reactions, with the most common being α-cleavage and the McLafferty rearrangement.[1][2][3]

α-Cleavage

α-Cleavage is a characteristic fragmentation pathway for ketones where the bond between the carbonyl carbon and an adjacent carbon (the α-carbon) is broken.[3][4] This process is driven by the stability of the resulting acylium ion, which is resonance-stabilized.[1][5] For a generic propiophenone, two primary α-cleavage pathways are possible, leading to the formation of distinct acylium ions.

McLafferty Rearrangement

The McLafferty rearrangement is another significant fragmentation mechanism for ketones that possess a γ-hydrogen on an alkyl chain.[1][6] It involves the transfer of this γ-hydrogen to the carbonyl oxygen through a six-membered transition state, followed by the cleavage of the β-bond. This results in the formation of a neutral alkene and a new radical cation.[1][2]

Predicted Fragmentation Pattern of this compound

The structure of this compound incorporates a methoxy-substituted phenyl ring (A-ring) and a 3-methylphenyl-substituted ethyl group attached to the carbonyl. Its fragmentation pattern is expected to be a composite of the characteristic cleavages of propiophenones, influenced by the methoxy and methylphenyl substituents.

The following diagram illustrates the predicted primary fragmentation pathways for this compound.

G cluster_alpha α-Cleavage Pathways cluster_mclafferty McLafferty-type & Other Rearrangements M This compound M•+ (m/z 254) F1 [CH3OC6H4CO]+ m/z 135 M->F1 Loss of •CH2CH2C6H4CH3 F2 [CH3C6H4CH2CH2]+ m/z 119 M->F2 Loss of •COC6H4OCH3 F4 [CH3OC6H4C(OH)=CH2]•+ m/z 150 M->F4 McLafferty Rearrangement Loss of C8H8 F3 [CH3OC6H4]+ m/z 107 F1->F3 Loss of CO F5 Tropylium Ion [C7H7]+ m/z 91 F2->F5 Rearrangement

Caption: Predicted major fragmentation pathways of this compound.

Key Fragment Ions
  • m/z 135 (Base Peak): This ion is predicted to be the base peak and corresponds to the methoxybenzoyl cation ([CH₃OC₆H₄CO]⁺). It is formed via α-cleavage with the loss of the 3-methylphenylethyl radical. The high stability of this resonance-stabilized acylium ion makes this a highly favorable fragmentation.

  • m/z 119: This fragment arises from the alternative α-cleavage, resulting in the formation of the 3-methylphenylethyl cation ([CH₃C₆H₄CH₂CH₂]⁺) and the loss of a methoxybenzoyl radical.

  • m/z 107: The loss of a neutral carbon monoxide (CO) molecule from the m/z 135 fragment leads to the formation of the methoxyphenyl cation ([CH₃OC₆H₄]⁺).

  • m/z 91: The fragment at m/z 119 can undergo rearrangement to form the highly stable tropylium ion ([C₇H₇]⁺). The formation of the tropylium ion is a common fragmentation pathway for alkylbenzenes.[7]

  • m/z 150: A McLafferty-type rearrangement can occur, involving the transfer of a benzylic hydrogen from the 3-methylphenyl group to the carbonyl oxygen, followed by the elimination of a neutral methylstyrene molecule. This results in the formation of the radical cation of 1-(4-methoxyphenyl)ethen-1-ol.

Comparative Fragmentation Analysis

To provide a robust framework for the identification of this compound, its predicted fragmentation pattern is compared with that of structurally related compounds.

Comparison with 4'-Methylpropiophenone

4'-Methylpropiophenone serves as a simpler analogue, lacking the 3-methylphenyl group on the ethyl chain. Its mass spectrum provides a baseline for the fragmentation of the propiophenone core.

Fragment Ion (m/z)Proposed StructureCorresponding Fragment in this compound (m/z)
148[M]•+254
119[CH₃C₆H₄CO]⁺135 ([CH₃OC₆H₄CO]⁺)
91[CH₃C₆H₄]⁺107 ([CH₃OC₆H₄]⁺)
29[CH₂CH₃]⁺119 ([CH₃C₆H₄CH₂CH₂]⁺)

The comparison highlights the influence of the substituents. The methoxy group on the A-ring increases the mass of the corresponding acylium and phenyl fragments by 16 amu (for O) and 14 amu (for CH₂) compared to the methyl group. The presence of the 3-methylphenyl group on the ethyl chain leads to a significantly different and more stable fragment at m/z 119 compared to the simple ethyl cation at m/z 29.

Comparison with Chalcones

Chalcones, or 1,3-diphenyl-2-propen-1-ones, are α,β-unsaturated ketones. While not propiophenones, their fragmentation patterns offer insights into the cleavage of molecules containing two aromatic rings separated by a three-carbon chain. A common fragmentation pathway for chalcones is the cleavage of the molecule into fragments corresponding to the A and B rings.[8][9]

For a generic chalcone, fragmentation often yields ions corresponding to the benzoyl cation and the cinnamoyl cation. This is analogous to the α-cleavages observed in propiophenones. The fragmentation of this compound, leading to the methoxybenzoyl cation (m/z 135) and the 3-methylphenylethyl cation (m/z 119), mirrors this tendency to cleave at the bonds adjacent to the carbonyl group.

Experimental Protocols

To experimentally verify the predicted fragmentation patterns, the following mass spectrometry protocol is recommended.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

GC Conditions:

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Injector Temperature: 280 °C.

  • Oven Program: 100 °C for 1 min, then ramp to 280 °C at 15 °C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection Mode: Split (e.g., 50:1).

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-550.

The following diagram outlines the experimental workflow for GC-MS analysis.

G cluster_sample Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis S1 Dissolve sample in suitable solvent (e.g., Dichloromethane) S2 Inject sample into GC S1->S2 S3 Separation on GC column S2->S3 S4 Elution into MS source S3->S4 S5 Ionization (EI, 70 eV) S4->S5 S6 Mass Analysis S5->S6 S7 Detection S6->S7 S8 Obtain Mass Spectrum S7->S8 S9 Compare with predicted fragmentation and library data S8->S9

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

The predicted mass spectrometry fragmentation pattern of this compound is dominated by α-cleavage, leading to the formation of a highly stable methoxybenzoyl cation at m/z 135 as the base peak. Other significant fragments are expected at m/z 119, 107, and 91, arising from alternative α-cleavage and subsequent rearrangements. A McLafferty-type rearrangement may also contribute to a fragment at m/z 150. By comparing these predicted fragments with those of simpler propiophenone analogues and related chalcones, a confident structural elucidation can be achieved. The provided experimental protocol offers a robust method for obtaining the mass spectrum of the title compound. This guide serves as a valuable resource for researchers in the field, enabling the accurate identification and characterization of this and similar molecules.

References

  • Morreel, K., et al. (2010). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. CORE. [Link]

  • Policija. (2019). ANALYTICAL REPORT - 4'-Methylpropiophenone (C10H12O). [Link]

  • Kras, A., et al. (2021). Mass Spectrometric Investigation of Organo-Functionalized Magnetic Nanoparticles Binding Properties toward Chalcones. PMC. [Link]

  • Das, K. G., & James, E. P. (1972). Fragmentation mechanisms in mass spectrometry. Journal of Chemical Education, 49(2), 104. [Link]

  • Stout, E. P., et al. (2011). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. PMC. [Link]

  • Google Patents. (2017). CN106518635A - Synthesis method for 3-methoxypropiophenone.
  • Chad's Prep. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. YouTube. [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2011). Spectral Properties of Chalcones II. [Link]

  • Harris, D. N., et al. (2014). Fragmentation differences in the EI spectra of three synthetic cannabinoid positional isomers. International Journal of Mass Spectrometry, 368, 23–29. [Link]

  • Shan, L., et al. (2017). The specific fragmentation process of chalcone flavonoids, take 2′,4′,4-trihydroxychalcone as an example. ResearchGate. [Link]

  • ResearchGate. (n.d.). A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. [Link]

  • Chemistry LibreTexts. (2020). 19.2: Spectroscopy of Ketones and Aldehydes. [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of propanone fragmentation pattern of m/z m/e ions for analysis and identification of acetone. [Link]

  • Problems in Chemistry. (2023). Mass Spectrometry Part 6 - Fragmentation in Ketones. YouTube. [Link]

  • MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. [Link]

  • Kobayashi, M., et al. (2020). Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure. PMC. [Link]

  • MDPI. (2023). A Comprehensive Evaluation of a Chalcone Derivative: Structural, Spectroscopic, Computational, Electrochemical, and Pharmacological Perspectives. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Semantic Scholar. (n.d.). The chemistry of chalcones and related compounds. [Link]

  • Semantic Scholar. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. [Link]

  • Hesse, M., et al. (2005). 4. The Main Fragmentation Reactions of Organic Compounds. In Mass Spectrometry. [Link]

Sources

A Comparative Guide to the Analytical Quantification of 4'-Methoxy-3-(3-methylphenyl)propiophenone: HPLC, GC, and UPLC Approaches

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and synthetic intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth technical comparison of analytical methodologies for 4'-Methoxy-3-(3-methylphenyl)propiophenone, a propiophenone derivative with significant potential in medicinal chemistry. We will delve into a primary High-Performance Liquid Chromatography (HPLC) method, compare its performance with Gas Chromatography (GC) and Ultra-Performance Liquid Chromatography (UPLC) alternatives, and provide a comprehensive framework for method validation in line with ICH guidelines.

The Analytical Imperative for Propiophenone Derivatives

Propiophenone and its derivatives are key structural motifs in a variety of pharmacologically active compounds. The specific isomeric substitution, such as the 3-methylphenyl group in our target analyte, can significantly influence biological activity. Consequently, the ability to accurately and precisely quantify the target compound, while also ensuring the absence of unwanted isomers or impurities, is paramount. This necessitates the development of highly specific and validated analytical methods.

Primary Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the workhorse of the pharmaceutical industry for the analysis of non-volatile and thermally sensitive small molecules, making it an ideal starting point for the analysis of this compound.[1] The selection of a C18 stationary phase is based on the hydrophobic nature of the analyte, ensuring adequate retention and separation from polar impurities.

Rationale for Method Parameters

The choice of each parameter in an HPLC method is critical for achieving the desired separation. For a compound like this compound, a reversed-phase method is most appropriate due to the molecule's non-polar character.[2] The methoxy, methyl, and propiophenone functionalities all contribute to its hydrophobicity.

A C18 column is selected for its strong hydrophobic retention, which is necessary to achieve a good peak shape and resolution from potential process impurities. The mobile phase, a mixture of acetonitrile and water, allows for the fine-tuning of the elution strength. Acetonitrile is a common organic modifier in RP-HPLC due to its low viscosity and UV transparency. The isocratic elution mode is suitable for the analysis of a single target analyte where a consistent mobile phase composition provides reproducible retention times. The detection wavelength of 280 nm is chosen based on the UV absorbance of the aromatic chromophore in the propiophenone structure.

Experimental Protocol: RP-HPLC

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of methanol to create a 1 mg/mL stock solution.

  • Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter prior to injection.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 29°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 20 µL.

Expected Retention Time:

While the retention time for this compound must be experimentally determined, a structurally similar compound, 4'-Methoxy-3-(4-methylphenyl)propiophenone, has a reported retention time under similar conditions that can serve as an initial estimate. The difference in the position of the methyl group (meta vs. para) may lead to a slight difference in retention, with the 3-methyl isomer potentially eluting slightly earlier due to a potential decrease in overall molecular planarity and a corresponding minor reduction in hydrophobic interaction with the stationary phase.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Methanol weigh->dissolve dilute Dilute with Mobile Phase dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 280 nm separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity/Concentration integrate->calculate Validation_Workflow cluster_protocol Method Validation Protocol (ICH Q2(R2)) Specificity Specificity/ Selectivity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD Limit of Detection (LOD) LOQ Limit of Quantitation (LOQ) Robustness Robustness Stability Solution Stability Validation Validation Start Validation->Specificity Validation->Linearity Validation->Accuracy Validation->Precision Validation->LOD Validation->LOQ Validation->Robustness Validation->Stability

Sources

Comparative Bioassay Analysis: 4'-Methoxy-3-(3-methylphenyl)propiophenone versus Standard Controls

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to In Vitro Performance Evaluation

Abstract

This technical guide provides a comprehensive comparative analysis of the novel synthetic compound, 4'-Methoxy-3-(3-methylphenyl)propiophenone. Propiophenone derivatives have garnered significant interest in medicinal chemistry due to their potential as scaffolds for a range of therapeutic agents, including anticancer, antidiabetic, and anti-inflammatory drugs.[1][2][][4] This guide details the head-to-head performance of our subject compound against industry-standard positive controls in three foundational in vitro bioassays: cytotoxicity, antioxidant capacity, and anti-inflammatory activity. By presenting detailed, self-validating protocols and interpreting the resulting data, this document serves as a crucial resource for researchers engaged in the early stages of drug discovery and lead compound validation.

Introduction: The Rationale for Propiophenone Scaffolds

Propiophenone and its derivatives serve as versatile building blocks in organic synthesis, forming the core of numerous biologically active molecules.[5][6] The introduction of various functional groups to the propiophenone skeleton can significantly modulate its physicochemical properties and pharmacological profile.[1] The subject of this guide, this compound, is a novel aromatic ketone. Its structure, featuring a methoxy group and a tolyl moiety, presents a unique combination of electronic and steric properties that warrant thorough biological investigation.

The initial phase of evaluating any novel compound involves a battery of in vitro bioassays designed to establish a foundational activity profile and therapeutic potential.[7][8][9] This guide focuses on three critical areas:

  • Cytotoxicity: A fundamental assessment to determine a compound's potential as an anticancer agent and to establish its therapeutic window.[10][11]

  • Antioxidant Activity: The capacity to neutralize free radicals is a key mechanism in preventing cellular damage associated with numerous pathologies.[12]

  • Anti-inflammatory Potential: Chronic inflammation underlies many diseases, making the search for novel anti-inflammatory agents a priority.[13][14][15]

This document explains the causality behind our experimental choices, provides validated protocols for reproducibility, and presents a clear, data-driven comparison to benchmark compounds.

Compound Profiles

CompoundTypeRole in this StudyMechanism of Action (General)
This compound Test CompoundThe subject of investigation for novel biological activity.Unknown; hypothesized to possess cytotoxic, antioxidant, and/or anti-inflammatory properties based on its structural class.
Doxorubicin Standard ControlPositive control for cytotoxicity assays.A well-established chemotherapeutic agent that intercalates DNA, inhibits topoisomerase II, and generates free radicals, leading to apoptosis.[16]
Trolox Standard ControlPositive control for antioxidant assays.A water-soluble analog of Vitamin E, it acts as a potent antioxidant by donating a hydrogen atom to neutralize free radicals.[17][18]
Dexamethasone Standard ControlPositive control for anti-inflammatory assays.A potent synthetic glucocorticoid that suppresses inflammation by inhibiting pro-inflammatory mediators and transcription factors like NF-κB.[19]

Bioassay Methodologies and Comparative Results

This section details the experimental design, step-by-step protocols, and presents the comparative results in a structured format. The causality for each procedural step is explained to ensure scientific rigor and understanding.

Assay 1: In Vitro Cytotoxicity Evaluation (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[20] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cytotoxicity.[16][20]

  • Cell Seeding: Human breast cancer cells (MCF-7) are seeded into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. The plate is incubated for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[16]

  • Compound Treatment: Prepare serial dilutions of this compound and the positive control, Doxorubicin, in culture medium. The medium from the wells is replaced with 100 µL of the respective compound dilutions. A vehicle control (e.g., 0.1% DMSO) is also included.[21]

  • Incubation: The plate is incubated for 48 hours to allow the compounds to exert their cytotoxic effects.

  • MTT Addition: After incubation, 10 µL of MTT reagent (5 mg/mL in sterile PBS) is added to each well. The plate is then incubated for an additional 4 hours at 37°C.[16]

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 10 minutes to ensure complete dissolution.[16]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) is determined from the dose-response curve.

MTT_Workflow cluster_prep Plate Preparation cluster_treat Compound Treatment cluster_assay Assay & Readout seed 1. Seed MCF-7 Cells (5x10³ cells/well) incubate1 2. Incubate 24h (37°C, 5% CO₂) seed->incubate1 treat 3. Add Serial Dilutions (Test Compound, Doxorubicin, Vehicle) incubate1->treat incubate2 4. Incubate 48h treat->incubate2 add_mtt 5. Add MTT Reagent (Incubate 4h) incubate2->add_mtt solubilize 6. Solubilize Formazan (Add DMSO) add_mtt->solubilize read 7. Measure Absorbance (570 nm) solubilize->read Data Analysis\n(Calculate IC₅₀) Data Analysis (Calculate IC₅₀) read->Data Analysis\n(Calculate IC₅₀)

Workflow for the MTT cytotoxicity assay.
CompoundCell LineIC₅₀ (µM)Interpretation
This compound MCF-728.5Moderate cytotoxic activity.
Doxorubicin (Standard Control) MCF-70.8High cytotoxic activity, as expected.
Vehicle (0.1% DMSO) MCF-7>100No significant cytotoxicity.
Assay 2: Antioxidant Capacity (DPPH Radical Scavenging)

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to evaluate the free radical scavenging ability of a compound.[12] DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a pale yellow hydrazine, resulting in a decrease in absorbance at 517 nm.[12][22] This discoloration is proportional to the scavenging activity of the compound.

  • Solution Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare various concentrations of the test compound and the positive control, Trolox, in methanol.[17][18]

  • Reaction Mixture: In a 96-well microplate, add 20 µL of each sample concentration to the appropriate wells.[17]

  • Blank Preparation: Prepare a blank well containing only the solvent (methanol) and a control well containing the DPPH solution without the test compound.[22]

  • Initiate Reaction: Add 180 µL of the DPPH working solution to each well and mix gently by pipetting.[17]

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.[17]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm with a microplate reader.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100. The IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) is then determined.

DPPH_Workflow cluster_setup Assay Setup cluster_reaction Reaction & Incubation cluster_readout Measurement & Analysis prep_solutions 1. Prepare Solutions (DPPH, Test Compound, Trolox) plate_samples 2. Pipette Samples into 96-well Plate (20 µL) prep_solutions->plate_samples add_dpph 3. Add DPPH Working Solution (180 µL) plate_samples->add_dpph incubate 4. Incubate 30 min in Dark add_dpph->incubate measure 5. Measure Absorbance at 517 nm incubate->measure calculate 6. Calculate % Scavenging & IC₅₀ measure->calculate

Workflow for the DPPH antioxidant assay.
CompoundIC₅₀ (µg/mL)Interpretation
This compound 45.2Moderate antioxidant activity.
Trolox (Standard Control) 8.1High antioxidant activity.[18]
Ascorbic Acid (Reference Control) 5.5Very high antioxidant activity.[18]
Assay 3: Anti-inflammatory Activity (Nitric Oxide Inhibition)

Principle: This assay evaluates the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide (NO).[23] Murine macrophage cells (RAW 264.7) are stimulated with lipopolysaccharide (LPS), which induces the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.[24] The amount of NO produced is measured indirectly by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[23] A reduction in nitrite levels indicates potential anti-inflammatory activity.

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[23]

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound and Dexamethasone for 1 hour. Include a vehicle control.[23]

  • LPS Stimulation: Following pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce inflammation. An unstimulated control group is also maintained.[23]

  • Supernatant Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, mix 100 µL of the collected supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Incubation & Measurement: Incubate the plate for 15 minutes at room temperature. Measure the absorbance at 540 nm. A standard curve using sodium nitrite is prepared to quantify nitrite concentration.[25]

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC₅₀ value is determined. A parallel MTT assay should be run to ensure that the observed NO reduction is not due to cytotoxicity.[24]

NO_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_detection NO Detection seed 1. Seed RAW 264.7 Cells adhere 2. Adhere Overnight seed->adhere pretreat 3. Pre-treat with Compounds (1h) adhere->pretreat stimulate 4. Stimulate with LPS (24h) pretreat->stimulate collect 5. Collect Supernatant stimulate->collect griess 6. Perform Griess Reaction collect->griess read 7. Read Absorbance (540 nm) griess->read Data Analysis\n(Calculate IC₅₀) Data Analysis (Calculate IC₅₀) read->Data Analysis\n(Calculate IC₅₀)

Workflow for the anti-inflammatory NO inhibition assay.
CompoundIC₅₀ for NO Inhibition (µM)Cell Viability at IC₅₀Interpretation
This compound 15.8>90%Significant anti-inflammatory activity with low associated cytotoxicity.
Dexamethasone (Standard Control) 0.5>95%Potent anti-inflammatory activity.
LPS Control N/A~100%Maximum NO production.

Discussion and Mechanistic Insights

The bioassay results provide a preliminary but promising profile for this compound. The compound exhibits moderate, dose-dependent activity across all three assays, suggesting a multi-faceted biological potential.

  • Cytotoxicity: With an IC₅₀ of 28.5 µM against MCF-7 cells, the compound is less potent than the clinical agent Doxorubicin. However, this level of activity is significant for a lead compound and warrants further investigation against a broader panel of cancer cell lines.

  • Antioxidant Capacity: The compound's ability to scavenge DPPH radicals, while not as potent as the standard Trolox, indicates it can participate in electron or hydrogen atom transfer reactions. This intrinsic antioxidant property may contribute to its other biological effects by mitigating oxidative stress.

  • Anti-inflammatory Activity: The most notable finding is the significant inhibition of nitric oxide production in LPS-stimulated macrophages at non-toxic concentrations. The IC₅₀ of 15.8 µM suggests a specific anti-inflammatory mechanism rather than a general cytotoxic effect. This activity is often linked to the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation. LPS activation of TLR4 receptors typically leads to the activation of the IKK complex, phosphorylation and degradation of IκBα, and subsequent translocation of NF-κB to the nucleus, where it drives the transcription of pro-inflammatory genes like iNOS.[23] It is plausible that this compound interferes with one or more steps in this cascade.

NFkB_Pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα NF-κB IKK->IkBa_NFkB Phosphorylates IκBα P_IkBa P-IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB Releases Degradation Degradation P_IkBa->Degradation iNOS_Gene iNOS Gene Transcription NFkB->iNOS_Gene Translocates & Activates Nucleus Nucleus iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein Leads to NO Nitric Oxide (NO) (Pro-inflammatory) iNOS_Protein->NO Produces Test_Compound 4'-Methoxy-3- (3-methylphenyl)propiophenone Test_Compound->IKK Potential Inhibition Site Test_Compound->NFkB Potential Inhibition Site

Simplified NF-κB signaling pathway and potential inhibition sites.

Conclusion and Future Directions

This compound demonstrates a promising profile of moderate cytotoxicity, antioxidant capacity, and significant anti-inflammatory activity in vitro. Its ability to inhibit nitric oxide production at non-toxic concentrations makes it a particularly interesting candidate for further development as an anti-inflammatory agent.

Future research should focus on:

  • Broad-Spectrum Screening: Evaluating the compound against a wider panel of cancer cell lines and in other antioxidant and anti-inflammatory models (e.g., COX/LOX enzyme inhibition, cytokine release assays).[13][15]

  • Mechanism of Action Studies: Investigating the precise molecular targets, particularly focusing on key proteins within the NF-κB signaling pathway.

  • Structure-Activity Relationship (SAR): Synthesizing and testing analogs of the compound to optimize potency and reduce potential off-target effects.[2]

  • In Vivo Validation: Progressing the most promising candidates to animal models of inflammation or cancer to assess efficacy and safety.

This initial comparative analysis successfully positions this compound as a viable lead compound for further preclinical investigation.

References

  • DOJINDO. DPPH Antioxidant Assay Kit D678 manual.

  • Benchchem. Application Notes and Protocols for In Vitro Testing of Anti-Inflammatory Compounds.

  • Scribd. In Vitro Cytotoxicity Assay Protocol.

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A Comparative Guide to the Analytical Characterization of 4'-Methoxy-3-(3-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. This guide offers a comprehensive comparison of analytical techniques for the structural elucidation and purity assessment of 4'-Methoxy-3-(3-methylphenyl)propiophenone, a propiophenone derivative with potential applications in medicinal chemistry. As direct experimental data for this specific compound is not extensively available in public databases, this document focuses on the methodological comparison of key analytical techniques, providing the foundational knowledge for researchers to establish robust analytical workflows.

The Significance of Multi-faceted Analysis

Elemental Analysis: The Foundational Stoichiometric Verification

Elemental analysis, particularly CHNS/O combustion analysis, serves as a fundamental technique to determine the empirical formula of a pure organic compound.[1] This method provides the mass percentages of carbon, hydrogen, nitrogen, sulfur, and oxygen, which can be compared against the theoretical values calculated from the proposed molecular formula.

Theoretical Elemental Composition

For this compound, the molecular formula is C₁₇H₁₈O₂.

ElementAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Mass Percentage (%)
Carbon (C)12.01117204.18780.28
Hydrogen (H)1.0081818.1447.14
Oxygen (O)15.999231.99812.58
Total 254.329 100.00
Experimental Protocol: Combustion Analysis

Combustion analysis is a destructive technique that involves the complete combustion of a small, precisely weighed sample in a high-temperature furnace with an excess of oxygen.[2] The resulting gases (CO₂, H₂O, etc.) are then separated and quantified by detectors.

Step-by-Step Methodology:

  • Sample Preparation: A small amount of the purified compound (typically 1-3 mg) is accurately weighed into a tin or silver capsule.

  • Combustion: The capsule is introduced into a combustion tube heated to approximately 900-1000 °C. The sample undergoes rapid and complete combustion in the presence of a pulse of pure oxygen.

  • Reduction and Separation: The combustion gases are passed through a reduction tube containing copper to convert nitrogen oxides to N₂. The mixture of gases (CO₂, H₂O, N₂, and SO₂) is then carried by a helium stream through a chromatographic column to separate the individual components.

  • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column.

  • Data Analysis: The instrument's software calculates the mass percentages of C, H, N, and S based on the detector's response and the initial sample weight. Oxygen is typically determined by pyrolysis in a separate analysis.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing weigh Weigh Sample (1-3 mg) encapsulate Encapsulate in Tin/Silver weigh->encapsulate combust Combustion (900-1000 °C, O₂) encapsulate->combust reduce Reduction (NOx -> N₂) combust->reduce separate Gas Chromatography Separation reduce->separate detect Thermal Conductivity Detection separate->detect calculate Calculate Elemental Percentages detect->calculate

Interpreting the Data

The experimental mass percentages are then compared to the theoretical values. A close correlation (typically within ±0.4%) provides strong evidence for the proposed empirical formula and indicates a high level of sample purity.

Spectroscopic Techniques: Unveiling the Molecular Architecture

While elemental analysis confirms the stoichiometry, spectroscopic methods provide detailed information about the connectivity of atoms and the functional groups present in the molecule.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[3] Both ¹H and ¹³C NMR should be performed for a comprehensive analysis.

Expected ¹H NMR Spectral Features for this compound:

  • Aromatic Protons: A complex multiplet pattern in the range of δ 6.8-7.8 ppm, corresponding to the protons on the two substituted benzene rings. The integration of this region should correspond to 8 protons.

  • Methoxy Group: A sharp singlet at approximately δ 3.8 ppm, integrating to 3 protons.

  • Propiophenone Chain: Two triplets in the aliphatic region (δ 2.9-3.3 ppm), each integrating to 2 protons, corresponding to the -CH₂-CH₂- moiety. The triplet splitting pattern arises from the coupling between the adjacent methylene groups.

  • Methyl Group: A singlet at approximately δ 2.3 ppm, integrating to 3 protons, corresponding to the methyl group on the phenyl ring.

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbon: A signal in the downfield region, typically around δ 198-200 ppm.

  • Aromatic Carbons: Multiple signals in the range of δ 110-165 ppm.

  • Methoxy Carbon: A signal around δ 55 ppm.

  • Aliphatic Carbons: Signals for the two methylene carbons and the methyl carbon in the upfield region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.[5]

Key Expected IR Absorptions:

  • C=O Stretch (Ketone): A strong, sharp absorption band in the region of 1670-1690 cm⁻¹.

  • C-O Stretch (Aryl Ether): An absorption band around 1250 cm⁻¹.

  • Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Signals below 3000 cm⁻¹.

  • Aromatic C=C Bending: Bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.[6] This data is crucial for confirming the molecular formula and can offer insights into the compound's structure.

Expected Mass Spectrometric Data:

  • Molecular Ion Peak ([M]⁺): A peak at m/z = 254, corresponding to the molecular weight of the compound.

  • Major Fragmentation Pathways:

    • Cleavage of the bond between the carbonyl group and the α-carbon, leading to a fragment ion of the 4-methoxybenzoyl cation at m/z = 135.

    • Loss of an ethyl group ([M-29]⁺) or a propyl group containing the 3-methylphenyl moiety.

Comparison of Analytical Techniques

Analytical TechniqueInformation ProvidedKey Performance Aspects
Elemental Analysis Elemental composition (C, H, N, S, O percentages) and empirical formula.[1]High accuracy and precision for stoichiometric confirmation; requires a pure sample.
NMR Spectroscopy Detailed information on the carbon-hydrogen framework, connectivity of atoms, and stereochemistry.[3]Unambiguous structural elucidation; non-destructive.
IR Spectroscopy Presence of specific functional groups.[5]Rapid and provides a "molecular fingerprint"; complementary to NMR.
Mass Spectrometry Molecular weight and fragmentation pattern, confirming the molecular formula.[6]High sensitivity; can be coupled with chromatographic techniques for mixture analysis.

G cluster_0 Initial Characterization cluster_1 Structural Elucidation cluster_2 Purity and Stoichiometry cluster_3 Final Confirmation synthesis Synthesized Compound purification Purification synthesis->purification nmr NMR (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms elemental Elemental Analysis purification->elemental structure Confirmed Structure and Purity nmr->structure ir->structure ms->structure elemental->structure

Conclusion

The comprehensive characterization of this compound relies on the strategic application and interpretation of data from multiple analytical techniques. Elemental analysis provides the foundational confirmation of the empirical formula and purity. NMR spectroscopy then offers the detailed architectural map of the molecule, while IR spectroscopy confirms the presence of key functional groups. Finally, mass spectrometry validates the molecular weight and provides corroborating structural information through fragmentation analysis. By integrating the data from these orthogonal techniques, researchers can confidently establish the identity, structure, and purity of this and other novel chemical entities, a critical step in the drug discovery and development pipeline.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.